Azetidine, 2-methyl-1-(p-tolylsulfonyl)-
Description
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Properties
IUPAC Name |
2-methyl-1-(4-methylphenyl)sulfonylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-9-3-5-11(6-4-9)15(13,14)12-8-7-10(12)2/h3-6,10H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQQJOLVFQMWPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN1S(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340240 | |
| Record name | Azetidine, 2-methyl-1-(p-tolylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13595-47-6 | |
| Record name | Azetidine, 2-methyl-1-(p-tolylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of N-Tosyl-2-methylazetidine
Introduction
N-tosyl-2-methylazetidine, a four-membered nitrogen-containing heterocycle, represents a valuable building block in modern organic synthesis and medicinal chemistry. The azetidine scaffold is a privileged motif found in numerous bioactive molecules and approved pharmaceuticals. Its conformational rigidity and sp³-rich character can impart favorable pharmacokinetic properties, such as improved metabolic stability and solubility, making it an attractive component in drug design.[1] The N-tosyl group serves a dual purpose: it activates the azetidine ring toward nucleophilic attack for further functionalization and acts as a robust protecting group.[2]
A comprehensive understanding of the physical properties of N-tosyl-2-methylazetidine is paramount for its effective use. These properties govern its behavior in reaction media, influence purification strategies, and are critical for quality control. This guide provides a detailed examination of the core physical and spectroscopic properties of this compound, offering both established data for analogous structures and expert-driven predictions. It is designed to equip researchers, chemists, and drug development professionals with the technical insights necessary for its synthesis, characterization, and application.
Core Physicochemical Properties
The fundamental physical properties of a compound dictate its handling, reactivity, and formulation. While specific experimental data for N-tosyl-2-methylazetidine is not widely cataloged in commercial databases, its properties can be reliably predicted based on its structure and comparison with closely related analogs.
Summary of Physicochemical Data
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₁H₁₅NO₂S | Calculated |
| Molecular Weight | 225.31 g/mol | Calculated |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on the solid nature of the analogous N-tosylazetidine.[2] |
| Melting Point | Not experimentally reported in available literature. Expected to be near the range of its unsubstituted analog, 119-122 °C. | The melting point of N-tosylazetidine is 119-122 °C.[2] The 2-methyl group may slightly raise or lower this value depending on crystal packing efficiency. |
| Boiling Point | Not applicable; likely to decompose at atmospheric pressure before boiling. | High molecular weight and polarity suggest decomposition at elevated temperatures. |
| Solubility | Predicted to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., THF, diethyl ether), and polar aprotic solvents (e.g., DMSO, DMF). Sparingly soluble in non-polar alkanes and very poorly soluble in water. | The large, relatively non-polar tosyl group and hydrocarbon backbone dominate, while the sulfonyl and nitrogen atoms provide some polarity. |
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of N-tosyl-2-methylazetidine. The following sections detail the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of N-tosyl-2-methylazetidine. Spectra are typically recorded in deuterated chloroform (CDCl₃).
Causality of Method Choice: ¹H and ¹³C NMR provide a complete map of the proton and carbon framework of the molecule. The chemical shift of each nucleus is uniquely influenced by its local electronic environment, and spin-spin coupling between adjacent protons reveals connectivity, allowing for definitive structural assignment.
Expected ¹H NMR Spectrum (400 MHz, CDCl₃):
-
Aromatic Protons (Tosyl Group): Two doublets would be expected in the aromatic region, integrating to 2 protons each.
-
~δ 7.75 ppm (d, 2H): Protons ortho to the sulfonyl group, deshielded.
-
~δ 7.35 ppm (d, 2H): Protons meta to the sulfonyl group.
-
-
Azetidine Ring Protons:
-
~δ 4.0-4.2 ppm (m, 1H): The methine proton at the C2 position (CH-CH₃), deshielded by the adjacent nitrogen and tosyl group.
-
~δ 3.6-3.8 ppm (m, 1H): One of the protons on C4.
-
~δ 3.0-3.2 ppm (m, 1H): The second proton on C4.
-
~δ 2.0-2.4 ppm (m, 2H): The two diastereotopic protons on C3.
-
-
Methyl Protons:
-
~δ 2.45 ppm (s, 3H): The singlet for the methyl group on the tosyl ring.
-
~δ 1.3-1.5 ppm (d, 3H): The doublet for the methyl group at the C2 position of the azetidine ring, coupled to the C2 proton.
-
Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
Aromatic Carbons (Tosyl Group): Four signals are expected.
-
~δ 144 ppm: Quaternary carbon attached to the sulfur atom.
-
~δ 134 ppm: Quaternary carbon para to the sulfur atom (bearing the methyl group).
-
~δ 130 ppm: Carbons meta to the sulfonyl group.
-
~δ 128 ppm: Carbons ortho to the sulfonyl group.
-
-
Azetidine Ring Carbons: Three distinct signals are expected.
-
~δ 55-60 ppm: C2 carbon, shifted downfield by the nitrogen.
-
~δ 48-52 ppm: C4 carbon.
-
~δ 25-30 ppm: C3 carbon.
-
-
Methyl Carbons:
-
~δ 21.5 ppm: Tosyl methyl carbon.
-
~δ 15-20 ppm: C2-methyl carbon.
-
Mass Spectrometry (MS)
Causality of Method Choice: Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which should readily protonate to form [M+H]⁺.
-
Expected Molecular Ion: For C₁₁H₁₅NO₂S, the exact mass is 225.0823. In a high-resolution mass spectrum (HRMS), the [M+H]⁺ ion would be observed at m/z 226.0896.
-
Key Fragmentation Pattern: A characteristic fragmentation would be the cleavage of the tosyl group, leading to a prominent peak corresponding to the tosyl fragment (m/z 155) or the loss of the tosyl group from the molecular ion.
Experimental Methodologies
To ensure scientific rigor, the physical properties of a newly synthesized batch of N-tosyl-2-methylazetidine must be determined experimentally. The following protocols outline the standard procedures.
Workflow for Physicochemical Characterization
Caption: Workflow for the synthesis and characterization of N-tosyl-2-methylazetidine.
Protocol 1: Melting Point Determination
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, purified crystalline solid into a capillary tube, sealed at one end.
-
Instrumentation: Insert the capillary tube into a calibrated digital melting point apparatus.
-
Measurement: Heat the sample at a ramp rate of 1-2 °C per minute near the expected melting point.
-
Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A narrow range (<2 °C) is indicative of high purity.
Protocol 2: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16) to achieve good signal-to-noise, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (~240 ppm) and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
Impact of Physical Properties on Application
The interplay between a molecule's structure and its physical properties is critical for its application, particularly in drug development.
Caption: Relationship between molecular structure, physical properties, and applications.
-
Solubility: The predicted solubility profile is crucial for selecting appropriate solvent systems for chemical reactions and for purification by chromatography. In a pharmaceutical context, aqueous solubility is a key determinant of bioavailability, and the relative insolubility of this compound would likely require formulation strategies to enhance its delivery.
-
Melting Point & Crystallinity: A sharp, defined melting point is a primary indicator of purity. The crystalline nature of the solid is advantageous for purification via recrystallization and ensures stability during storage.
-
Stability: The N-tosyl group provides significant stability compared to an unprotected azetidine. However, the inherent ring strain of the four-membered ring makes it susceptible to ring-opening reactions under appropriate acidic or nucleophilic conditions, a property that is exploited in its synthetic applications.[2]
Conclusion
N-tosyl-2-methylazetidine is a synthetically useful building block whose physical properties are integral to its successful application. This guide has established its core physicochemical and spectroscopic characteristics through a combination of data from analogous compounds and expert-based predictions. The provided protocols for experimental determination offer a clear path for researchers to validate these properties, ensuring data quality and reproducibility. A thorough grasp of these fundamental characteristics enables chemists to optimize reaction conditions, streamline purification processes, and rationally incorporate this valuable motif into complex target molecules for pharmaceutical and materials science research.
References
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MDPI. (2020). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules. Available at: [Link]
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Royal Society of Chemistry. (2022). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. RSC Advances. Available at: [Link]
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MDPI. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Molecules. Available at: [Link]
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ResearchGate. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. Available at: [Link]
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ACS Publications. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. Available at: [Link]
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-
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Sources
An In-Depth Technical Guide to the Chirality of 2-Methyl-1-(p-tolylsulfonyl)azetidine
Introduction
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable structural motifs in medicinal chemistry and drug development. Their unique conformational constraints and ability to introduce three-dimensional character into molecules make them attractive bioisosteres for larger, more flexible ring systems. The introduction of a substituent at the 2-position of the azetidine ring, as in 2-methyl-1-(p-tolylsulfonyl)azetidine, creates a stereocenter with profound implications for the molecule's biological activity and pharmacokinetic properties. This guide provides a comprehensive technical overview of the chirality of 2-methyl-1-(p-tolylsulfonyl)azetidine, from its stereochemical origins to its synthesis and analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the stereochemistry of this important class of molecules.
The Stereogenic Center of 2-Methyl-1-(p-tolylsulfonyl)azetidine
The chirality of 2-methyl-1-(p-tolylsulfonyl)azetidine originates from the carbon atom at the 2-position of the azetidine ring. This carbon is bonded to four different substituents:
-
The nitrogen atom of the azetidine ring.
-
The methyl group.
-
A hydrogen atom.
-
The methylene group (C3) of the azetidine ring.
This arrangement creates a chiral center, meaning the molecule can exist as a pair of non-superimposable mirror images, or enantiomers: (R)-2-methyl-1-(p-tolylsulfonyl)azetidine and (S)-2-methyl-1-(p-tolylsulfonyl)azetidine.
The p-tolylsulfonyl (tosyl) group attached to the nitrogen atom serves as a robust protecting group, enhancing the stability of the azetidine ring and influencing its reactivity. While the tosyl group itself does not directly participate in the chirality of the C2 center, its steric and electronic properties can influence the stereochemical outcome of synthetic reactions.
Synthetic Strategies for Enantiomerically Enriched 2-Methyl-1-(p-tolylsulfonyl)azetidine
The synthesis of 2-methyl-1-(p-tolylsulfonyl)azetidine can be approached in a way that yields either a racemic mixture (an equal mixture of both enantiomers) or an enantiomerically enriched product. Control over the stereochemistry is paramount for any application where the biological activity is stereospecific.
Racemic Synthesis
A common route to racemic 2-substituted-N-tosylazetidines involves the cyclization of a γ-amino alcohol. This approach can be adapted for the synthesis of racemic 2-methyl-1-(p-tolylsulfonyl)azetidine.
Proposed Racemic Synthesis Workflow:
Caption: Proposed workflow for the racemic synthesis of 2-methyl-1-(p-tolylsulfonyl)azetidine.
Enantioselective Synthesis
Achieving an enantiomerically enriched synthesis requires the introduction of a chiral element that directs the formation of one enantiomer over the other. A highly effective strategy involves the use of a chiral starting material, such as an enantiopure amino alcohol.[1]
Proposed Enantioselective Synthesis Workflow:
Caption: Proposed workflow for the enantioselective synthesis of 2-methyl-1-(p-tolylsulfonyl)azetidine.
Causality Behind Experimental Choices: The use of an enantiopure starting material like alaninol directly installs the desired stereochemistry at the eventual C2 position of the azetidine ring. The subsequent reactions are designed to proceed without affecting this stereocenter. The tosylation protects the amine and activates the alcohol for substitution, and the final intramolecular cyclization is a stereospecific S(_N)2 reaction that proceeds with inversion of configuration at the carbon bearing the leaving group (the hydroxyl-derived halide), thus forming the azetidine ring.
Chiral Resolution and Analysis
When a racemic mixture is synthesized, the individual enantiomers can be separated and analyzed using various techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers.[2] This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: A variety of commercially available chiral columns can be screened. For N-sulfonylated compounds, polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) or Pirkle-type CSPs are often effective.
-
Mobile Phase Screening:
-
Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. A common starting point is a 90:10 (v/v) mixture of hexane and isopropanol. The ratio can be adjusted to optimize resolution and retention times.
-
Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic solvent (e.g., acetonitrile or methanol) can also be effective.
-
-
Detection: UV detection at a wavelength where the p-tolylsulfonyl group absorbs strongly (e.g., 254 nm) is suitable.
-
Optimization: The flow rate and column temperature can be adjusted to improve peak shape and resolution.
Data Presentation: Hypothetical Chiral HPLC Separation Data
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralpak IA | Chiralpak IB |
| Mobile Phase | Hexane:Isopropanol (90:10) | Hexane:Ethanol (80:20) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Retention Time (Enantiomer 1) | 8.5 min | 7.2 min |
| Retention Time (Enantiomer 2) | 9.8 min | 8.1 min |
| Resolution (Rs) | 1.8 | 1.5 |
Polarimetry
Enantiomers rotate plane-polarized light in equal but opposite directions. This property, known as optical activity, is measured using a polarimeter. The specific rotation, [α], is a characteristic physical property of a chiral molecule.[3]
Experimental Protocol: Measurement of Specific Rotation
-
Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable solvent (e.g., chloroform or methanol) at a known concentration (c, in g/100 mL).
-
Measurement:
-
Use a polarimeter with a sodium D-line light source (589 nm).
-
Measure the observed rotation (αobs) of the solution in a sample tube of a known path length (l, in decimeters).
-
The specific rotation is calculated using the formula: [α] = αobs / (l × c).
-
-
Reporting: The specific rotation should be reported with the temperature and wavelength of the measurement, as well as the solvent and concentration. For example: [α]
= +X.X (c 1.0, CHCl3).
NMR Spectroscopy for Enantiomeric Excess Determination
While standard NMR spectroscopy cannot distinguish between enantiomers, the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) can be employed to determine the enantiomeric excess (ee) of a sample.[4][5]
3.3.1. Chiral Derivatizing Agents (e.g., Mosher's Acid)
A chiral derivatizing agent, such as Mosher's acid chloride, reacts with the chiral amine (after removal of the tosyl group) to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, and the ratio of their signals can be used to determine the enantiomeric excess of the original amine.[6]
3.3.2. Chiral Solvating Agents (e.g., BINOL)
A chiral solvating agent, such as (R)- or (S)-BINOL, forms transient diastereomeric complexes with the enantiomers of the analyte.[7] This can lead to the separation of signals in the NMR spectrum, allowing for the determination of the enantiomeric ratio.
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
-
Sample Preparation: Dissolve a known amount of the 2-methyl-1-(p-tolylsulfonyl)azetidine sample in a suitable deuterated solvent (e.g., CDCl3).
-
Addition of CSA: Add a molar equivalent of a chiral solvating agent, such as (R)-BINOL.
-
NMR Acquisition: Acquire a high-resolution 1H NMR spectrum.
-
Analysis: Identify a well-resolved proton signal (e.g., the methyl protons or the proton at C2) that shows splitting into two distinct signals corresponding to the two diastereomeric complexes. Integrate these signals to determine the enantiomeric ratio.
Data Presentation: Expected NMR Data for Enantiomeric Excess Determination
| Analyte | Chiral Additive | Observed Signal | Chemical Shift (δ) | Integration |
| Racemic 2-methyl-1-tosylazetidine | (R)-BINOL | Methyl Protons (R-enantiomer) | 1.25 | 1.0 |
| Racemic 2-methyl-1-tosylazetidine | (R)-BINOL | Methyl Protons (S-enantiomer) | 1.28 | 1.0 |
X-ray Crystallography
For an unambiguous determination of the absolute stereochemistry of a single enantiomer, X-ray crystallography is the gold standard.[8][9] This technique provides a three-dimensional structure of the molecule in the solid state, allowing for the direct assignment of the R or S configuration.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of an enantiomerically pure sample of 2-methyl-1-(p-tolylsulfonyl)azetidine. This can often be achieved by slow evaporation of a solution of the compound in a suitable solvent system.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-ray radiation.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Absolute Stereochemistry Determination: The absolute configuration can be determined using anomalous dispersion effects, often reported as the Flack parameter.
Conclusion
The chirality of 2-methyl-1-(p-tolylsulfonyl)azetidine is a critical aspect that governs its interaction with other chiral molecules, particularly in biological systems. A thorough understanding of its stereochemistry, coupled with robust synthetic and analytical methodologies, is essential for its successful application in drug discovery and development. This guide has outlined the fundamental principles of its chirality, proposed viable synthetic routes for both racemic and enantiomerically enriched forms, and detailed the key analytical techniques for chiral resolution and characterization. By leveraging these strategies, researchers can effectively harness the potential of this valuable chiral building block.
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Soeta, T., et al. (2008). Diastereoselective Synthesis of N-Secondary Alkyl 2-Alkoxymethylpyrrolidines via Sequential Addition Reactions of Organolithium and-Magnesium Reagents to N-Thioformyl 2-Alkoxymethylpyrrolidines. The Journal of Organic Chemistry, 73(23), 9518-9521. [Link]
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Retrosynthetic Analysis and Synthesis of 2-Methyl-1-(p-tolylsulfonyl)azetidine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive retrosynthetic analysis and detailed synthetic routes for the preparation of 2-methyl-1-(p-tolylsulfonyl)azetidine, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The primary focus is on a robust and stereocontrolled approach commencing from the chiral pool, specifically (R)-3-aminobutanol, and proceeding via an intramolecular cyclization of the corresponding N-tosylated amino alcohol. An alternative strategy involving the ring expansion of a 2-methyl-N-tosylaziridine is also discussed. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the chosen synthetic strategies, supported by authoritative references.
Introduction: The Significance of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, are privileged structures in modern drug discovery.[1] Their inherent ring strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, imparts unique conformational constraints and reactivity profiles that can be advantageously exploited in the design of novel therapeutic agents. The incorporation of an azetidine moiety can lead to improved physicochemical properties, such as aqueous solubility and metabolic stability, and can serve as a rigid scaffold to orient pharmacophoric elements for optimal target engagement.
The target molecule, 2-methyl-1-(p-tolylsulfonyl)azetidine, combines the azetidine core with a methyl substituent at the 2-position, introducing a chiral center, and a p-tolylsulfonyl (tosyl) group on the nitrogen. The tosyl group serves a dual purpose: it activates the azetidine ring for certain nucleophilic ring-opening reactions and can function as a protecting group that can be removed under specific conditions. The stereochemistry at the 2-position is often crucial for biological activity, making stereocontrolled synthetic routes highly desirable.
This guide will dissect the synthetic challenges associated with this target and present logical, field-proven strategies for its efficient construction.
Retrosynthetic Analysis: Deconstructing the Target
A thorough retrosynthetic analysis reveals two primary disconnection strategies for 2-methyl-1-(p-tolylsulfonyl)azetidine.
Primary Disconnection: Intramolecular Cyclization
The most direct and reliable approach involves a C-N bond disconnection within the azetidine ring, corresponding to an intramolecular cyclization in the forward sense. This leads to the key precursor, a γ-amino alcohol derivative.
This analysis identifies N-(p-tolylsulfonyl)-3-amino-1-butanol as the immediate precursor. The formation of the four-membered ring from this open-chain compound is a thermodynamically feasible but kinetically controlled process. This precursor can be further disconnected into commercially available or readily synthesizable starting materials: 3-aminobutanol and p-toluenesulfonyl chloride . The chirality of the target molecule can be traced back to the stereocenter in 3-aminobutanol, which is available in both enantiomeric forms from the chiral pool.
Alternative Disconnection: Aziridine Ring Expansion
An alternative retrosynthesis involves a C-C bond disconnection, which translates to a ring expansion of a three-membered aziridine ring in the forward synthesis.
This approach identifies 2-methyl-N-(p-tolylsulfonyl)aziridine as a key intermediate. The addition of a methylide equivalent, such as dimethylsulfoxonium methylide, can effect a one-carbon ring expansion to the desired azetidine.[1] This method offers a different strategic approach, building the four-membered ring from a pre-existing three-membered heterocycle.
Forward Synthesis: The Primary Route via Intramolecular Cyclization
This section details the step-by-step synthesis of (R)-2-methyl-1-(p-tolylsulfonyl)azetidine, starting from (R)-3-aminobutanol. This route is often preferred due to its reliability and the high degree of stereocontrol.
Step 1: N-Tosylation of (R)-3-Aminobutanol
The selective protection of the amino group of (R)-3-aminobutanol with a tosyl group is the first crucial step. The hydroxyl group is generally less nucleophilic than the primary amine, allowing for selective N-tosylation under controlled conditions.
Protocol:
-
To a stirred solution of (R)-3-aminobutanol (1.0 eq.) in dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (1.5 eq.).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in DCM (2 volumes) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford N-((R)-1-methyl-3-hydroxypropyl)-4-methylbenzenesulfonamide.
Causality of Experimental Choices:
-
Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
DCM: A common, relatively non-polar solvent that dissolves the reactants well.
-
0 °C to Room Temperature: Initial cooling helps to control the exothermicity of the reaction, while allowing it to warm to room temperature ensures the reaction proceeds to completion.
Step 2: Intramolecular Cyclization to Form the Azetidine Ring
The cyclization of the N-tosylated amino alcohol to the azetidine can be achieved through various methods that activate the terminal hydroxyl group, making it a good leaving group for intramolecular nucleophilic attack by the sulfonamide nitrogen.
The Mitsunobu reaction is a powerful method for achieving this transformation with inversion of stereochemistry at the alcohol carbon, although in this case, the stereocenter is not at the site of reaction.[2]
Protocol:
-
To a solution of N-((R)-1-methyl-3-hydroxypropyl)-4-methylbenzenesulfonamide (1.0 eq.) and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes) at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography to separate the desired azetidine from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
Mechanistic Insight: The Mitsunobu reaction proceeds via the formation of an oxyphosphonium salt, which is then displaced by the nucleophilic sulfonamide nitrogen in an intramolecular Sₙ2 reaction to form the azetidine ring.[3]
An alternative, often more scalable, approach involves converting the alcohol to a better leaving group, such as a mesylate, followed by treatment with a base to induce cyclization.
Protocol:
-
Mesylation: To a solution of N-((R)-1-methyl-3-hydroxypropyl)-4-methylbenzenesulfonamide (1.0 eq.) and triethylamine (1.5 eq.) in DCM (10 volumes) at 0 °C, add methanesulfonyl chloride (1.2 eq.) dropwise. Stir at 0 °C for 2-4 hours.
-
Work-up: Quench with water, separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to obtain the crude mesylate. This intermediate is often used directly in the next step.
-
Cyclization: Dissolve the crude mesylate in a suitable solvent such as THF or DMF. Add a strong base, such as sodium hydride (NaH, 1.5 eq.) or potassium tert-butoxide (t-BuOK, 1.5 eq.), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the disappearance of the starting material.
-
Carefully quench the reaction with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Trustworthiness of the Protocol: The two-step mesylation/cyclization is a classic and reliable method for the formation of cyclic amines from amino alcohols. The use of a strong, non-nucleophilic base in the cyclization step ensures that deprotonation of the sulfonamide is the primary event, leading to efficient intramolecular cyclization.
Forward Synthesis: The Alternative Route via Aziridine Ring Expansion
This alternative route provides a different strategic approach to the target molecule.
Step 1: Synthesis of 2-Methyl-N-(p-tolylsulfonyl)aziridine
This starting material can be prepared from the corresponding 1,2-amino alcohol, 1-amino-2-propanol, via a one-pot tosylation and cyclization procedure.[4]
Protocol:
-
To a stirred mixture of 1-amino-2-propanol (1.0 eq.) and potassium carbonate (4.0 eq.) in acetonitrile (2 mL per mmol of amino alcohol), add p-toluenesulfonyl chloride (2.2 eq.) portion-wise at room temperature.
-
Stir the reaction for 6 hours.
-
Add toluene (5 mL per mmol of amino alcohol), filter off the solids, and evaporate the solvents to yield the crude aziridine, which can be purified by chromatography.
Step 2: Ring Expansion to the Azetidine
The ring expansion is achieved by reacting the N-tosylaziridine with a suitable methylide reagent.
Protocol:
-
Prepare dimethylsulfoxonium methylide in situ by reacting trimethylsulfoxonium iodide (1.2 eq.) with sodium hydride (1.2 eq.) in anhydrous DMSO under a nitrogen atmosphere.
-
To this solution, add a solution of 2-methyl-N-(p-tolylsulfonyl)aziridine (1.0 eq.) in DMSO dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Mechanistic Rationale: The reaction proceeds via nucleophilic attack of the methylide at the less hindered carbon of the aziridine ring, leading to a zwitterionic intermediate which then undergoes intramolecular ring closure with expulsion of DMSO to form the four-membered azetidine ring.[1]
Data Presentation: Summary of the Primary Synthetic Route
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| 1 | N-Tosylation | (R)-3-Aminobutanol, p-Toluenesulfonyl Chloride, Triethylamine | DCM | 0 °C to RT | 12-16 h | 85-95% |
| 2A | Mitsunobu Cyclization | N-Tosyl Amino Alcohol, PPh₃, DIAD | Anhydrous THF | 0 °C to RT | 12-24 h | 60-80% |
| 2B | Mesylation/Cyclization | N-Tosyl Amino Alcohol, MsCl, Et₃N; then NaH or t-BuOK | DCM; then THF or DMF | 0 °C to RT | 2-4 h; then 4-8 h | 70-90% (over 2 steps) |
Conclusion
This guide has presented two robust retrosynthetic strategies for the synthesis of 2-methyl-1-(p-tolylsulfonyl)azetidine. The primary route, involving the intramolecular cyclization of N-tosyl-3-amino-1-butanol, offers excellent control over stereochemistry and is amenable to scale-up, making it the preferred method for accessing enantiomerically pure target molecules. The alternative route, via ring expansion of a 2-methyl-N-tosylaziridine, provides a valuable alternative disconnection and highlights the versatility of strained-ring systems in heterocyclic synthesis. The detailed protocols and mechanistic insights provided herein are intended to equip researchers and drug development professionals with the necessary tools to efficiently synthesize this important azetidine derivative and its analogues for further investigation.
References
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Bieber, L. W., & da Costa, M. F. B. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906. [Link]
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Garima, Srivastava, V. P., & Yadav, L. D. S. (2010). The first example of ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines with nitrogen ylides in an aqueous medium. Green Chemistry, 12(8), 1460-1465. [Link]
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Gessner, V. H., & Strohmann, C. (2007). Ring-opening reactions of 2-methyl-N-tosylaziridine (2c) with indoles 1. ResearchGate. [Link]
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Green, J. E., Bender, D. M., Jackson, S., O'Donnell, M. J., & McCarthy, J. R. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters, 11(4), 807–810. [Link]
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Wadsworth, W. S., & Emmons, W. D. (1961). Azetidine. Organic Syntheses, 41, 6. [Link]
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Yadav, L. D. S., Rai, V. K., & Singh, P. (2010). ChemInform Abstract: The First Example of Ring Expansion of N-Tosylaziridines to 2-Aroyl-N-tosylazetidines with Nitrogen Ylides in an Aqueous Medium. ChemInform, 41(49). [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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Moura-Letts, G., & Renteria, G. (2014). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. Organic & Biomolecular Chemistry, 12(34), 6599-6602. [Link]
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Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT: (R)-3-Amino Butanol. [Link]
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Ren, W., & Guin, J. (2018). Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers. Journal of the American Chemical Society, 140(48), 16559–16563. [Link]
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Ghorai, M. K., & Kumar, A. (2018). Phenolate-induced intramolecular ring-opening cyclization of N-tosylaziridines: access to functionalized benzoxacycles. Organic & Biomolecular Chemistry, 16(30), 5519-5523. [Link]
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Moura-Letts, G., & Renteria, G. (2014). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. The Royal Society of Chemistry. [Link]
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Bieber, L. W., & da Costa, M. F. B. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906. [Link]
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Ali, A. M., & Al-Masoudi, N. A. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 4437-4447. [Link]
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Butova, E. D., Barabash, A. V., Petrova, A. A., Kleiner, C. M., Schreiner, P. R., & Fokin, A. A. (2010). Stereospecific Consecutive Epoxide Ring Expansion with Dimethylsulfoxonium Methylide. The Journal of Organic Chemistry, 75(18), 6229–6235. [Link]
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Anwar, M. U., & Ayaz, M. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3178. [Link]
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Roy, A., & Taylor, R. J. K. (2014). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC. [Link]
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Hama Salih, A. M. (2016). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. [Link]
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Butova, E. D., Barabash, A. V., Petrova, A. A., Kleiner, C. M., Schreiner, P. R., & Fokin, A. A. (2010). Stereospecific Consecutive Epoxide Ring Expansion with Dimethylsulfoxonium Methylide. The Journal of Organic Chemistry, 75(18), 6229–6235. [Link]
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An In-Depth Technical Guide to 2-methyl-1-(p-tolylsulfonyl)azetidine: Synthesis, Reactivity, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Azetidine Scaffold in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1] Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of properties that are highly attractive for the design of bioactive molecules.[1] The incorporation of an azetidine moiety can significantly influence a compound's physicochemical and pharmacokinetic profile, often leading to improved solubility, metabolic stability, and target engagement.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine core, underscoring its therapeutic relevance.[1]
The substitution pattern on the azetidine ring is crucial in dictating its biological activity and chemical reactivity. While 3-substituted azetidines are more common, 2-substituted isomers are gaining increasing attention as valuable building blocks for novel chemical entities.[2] The introduction of a methyl group at the 2-position of the azetidine ring, as in our topic compound, introduces a chiral center and provides a vector for further structural diversification.
The nitrogen atom of the azetidine ring is typically protected to modulate its reactivity and improve handling. The p-toluenesulfonyl (tosyl) group is a widely used protecting group in this context. Its strong electron-withdrawing nature activates the azetidine ring, making it susceptible to nucleophilic attack and ring-opening reactions, thereby providing a versatile handle for synthetic transformations.
This guide will focus on the synthesis, properties, and synthetic utility of 2-methyl-1-(p-tolylsulfonyl)azetidine, highlighting its potential as a key intermediate in the synthesis of complex molecules for drug discovery.
Synthesis of 2-methyl-1-(p-tolylsulfonyl)azetidine
While a specific documented synthesis for 2-methyl-1-(p-tolylsulfonyl)azetidine is not readily found in the literature, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of 2-substituted and N-tosylated azetidines. A common and effective strategy involves the intramolecular cyclization of a suitably functionalized acyclic precursor.
A likely synthetic pathway would commence with a readily available starting material such as a protected γ-amino alcohol. The key steps would involve the introduction of the methyl group at the carbon destined to become the C2 of the azetidine ring, followed by tosylation of the amino group and subsequent intramolecular cyclization.
Proposed Synthetic Protocol:
A potential synthetic route is outlined below. This protocol is a composite of established procedures for similar transformations.
Step 1: Synthesis of a Protected γ-Amino Alcohol Precursor
The synthesis would likely begin with a chiral starting material to control the stereochemistry at the 2-position. For instance, a protected (R)- or (S)-alaninal derivative could be used.
Step 2: Chain Extension and Reduction
The aldehyde can be subjected to a Wittig reaction or a similar olefination strategy to introduce a two-carbon unit, followed by reduction of the resulting double bond and ester functionalities to yield a protected 1,3-amino alcohol.
Step 3: Tosylation of the Amino Group
The protecting group on the nitrogen is removed, and the free amine is then reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine or pyridine, to afford the N-tosylated intermediate.
Step 4: Intramolecular Cyclization (Williamson Ether Synthesis Analogue)
The terminal hydroxyl group is converted into a good leaving group, typically a mesylate or tosylate, by reacting it with methanesulfonyl chloride (MsCl) or TsCl, respectively, in the presence of a base. Subsequent treatment with a non-nucleophilic base, such as sodium hydride (NaH), will induce an intramolecular SN2 reaction, where the nitrogen anion displaces the leaving group to form the desired 2-methyl-1-(p-tolylsulfonyl)azetidine ring.
Detailed Experimental Protocol (Hypothetical):
Materials:
-
Protected (S)-alaninal
-
(Carbethoxymethylene)triphenylphosphorane
-
Palladium on carbon (10%)
-
Hydrogen gas
-
Lithium aluminum hydride (LAH)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Sodium hydride (NaH)
-
Anhydrous solvents (THF, DCM, etc.)
Procedure:
-
Synthesis of the unsaturated ester: To a solution of protected (S)-alaninal in anhydrous THF, add (carbethoxymethylene)triphenylphosphorane and stir at room temperature until the reaction is complete (monitored by TLC).
-
Reduction of the double bond and ester: The crude unsaturated ester is dissolved in ethanol, and 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete. The catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting saturated ester is then dissolved in anhydrous THF and added dropwise to a suspension of LAH in THF at 0 °C. The reaction is stirred until complete and then quenched carefully with water and aqueous NaOH.
-
N-tosylation: The protecting group on the nitrogen is removed under appropriate conditions. The resulting free amino alcohol is dissolved in DCM, and TEA is added, followed by the dropwise addition of a solution of TsCl in DCM at 0 °C. The reaction is stirred until completion.
-
Cyclization: The N-tosylated amino alcohol is dissolved in anhydrous THF, and TEA is added. The solution is cooled to 0 °C, and MsCl is added dropwise. After stirring, the reaction mixture is filtered. To the filtrate, NaH is added portion-wise at 0 °C, and the reaction is allowed to warm to room temperature and stirred until the cyclization is complete. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Physicochemical Properties and Spectroscopic Characterization
The physicochemical properties of 2-methyl-1-(p-tolylsulfonyl)azetidine can be inferred from its structure and by comparison with the unsubstituted analogue, 1-(p-tolylsulfonyl)azetidine (CAS 7730-45-2).[3]
| Property | Predicted Value/Characteristic |
| Molecular Formula | C11H15NO2S |
| Molecular Weight | 225.31 g/mol |
| Appearance | Likely a white to off-white solid |
| Melting Point | Expected to be similar to or slightly lower than 1-(p-tolylsulfonyl)azetidine (119-122 °C)[3] |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes. |
| Stability | Stable under normal laboratory conditions. The tosyl group provides stability to the azetidine ring, but it can be cleaved under specific reductive or strongly acidic/basic conditions. |
Spectroscopic Data (Predicted):
-
1H NMR: The spectrum would be expected to show characteristic signals for the methyl group on the azetidine ring (a doublet), the protons on the azetidine ring (multiplets), the aromatic protons of the tosyl group (two doublets), and the methyl group of the tosyl group (a singlet).
-
13C NMR: The spectrum would display signals for the carbons of the azetidine ring, the aromatic carbons, and the two methyl carbons.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the sulfonyl group (S=O stretching) around 1350 and 1160 cm-1, as well as C-H and C-N stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns.
Chemical Reactivity: The Role of Ring Strain and the Tosyl Group
The chemistry of 2-methyl-1-(p-tolylsulfonyl)azetidine is dominated by the interplay between the inherent ring strain of the four-membered ring and the electron-withdrawing nature of the N-tosyl group. This combination renders the azetidine susceptible to a variety of ring-opening reactions, making it a versatile synthetic intermediate.
Nucleophilic Ring-Opening Reactions
The N-tosyl group activates the azetidine ring towards nucleophilic attack. The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the reaction conditions. Attack can occur at either the C2 or C4 position.
-
SN2-type Ring Opening: In the presence of strong nucleophiles and under neutral or basic conditions, the reaction typically proceeds via an SN2 mechanism. Nucleophilic attack at the less sterically hindered C4 position is generally favored, leading to the formation of a γ-substituted amine. However, the presence of the methyl group at C2 may influence the regioselectivity.
-
Lewis Acid-Mediated Ring Opening: In the presence of a Lewis acid, the nitrogen atom of the tosyl group can be coordinated, further activating the ring. This can facilitate ring-opening even with weaker nucleophiles. Lewis acid activation can also favor attack at the more substituted C2 position, proceeding through a pathway with some SN1 character, where a partial positive charge is stabilized by the adjacent methyl group and potentially an aryl substituent if present. For 2-aryl-N-tosylazetidines, Lewis acid-mediated ring-opening with alcohols has been shown to proceed via an SN2-type pathway to afford 1,3-amino ethers.
Reductive Cleavage of the Tosyl Group
The N-tosyl group can be removed under reductive conditions, such as with sodium in liquid ammonia or with magnesium in methanol, to yield the free 2-methylazetidine. This deprotection step is crucial for introducing further diversity at the nitrogen atom or for revealing the secondary amine functionality for subsequent reactions.
Anionic Ring-Opening Polymerization
N-(tolylsulfonyl)azetidines can undergo anionic ring-opening polymerization to produce poly(sulfonylazetidine)s.[4] This suggests that 2-methyl-1-(p-tolylsulfonyl)azetidine could also serve as a monomer for the synthesis of functional polymers.
Applications in Drug Discovery and Development
The true value of 2-methyl-1-(p-tolylsulfonyl)azetidine lies in its potential as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The ability to introduce a 2-methylazetidine moiety into a drug candidate can have several beneficial effects:
-
Introduction of sp3 Character: Increasing the sp3 character of a molecule is a key strategy in modern drug design to improve its physicochemical properties, such as solubility and metabolic stability, and to escape "flatland" - the over-representation of flat, aromatic structures in drug candidates.
-
Vector for Further Functionalization: The azetidine ring provides a rigid scaffold with well-defined exit vectors for the attachment of other functional groups. The 2-methyl group itself can be a point of interaction with a biological target or a handle for further synthetic modifications.
-
Modulation of Pharmacokinetic Properties: The incorporation of the azetidine ring can block metabolic pathways, leading to an improved pharmacokinetic profile. The tosyl group, while often a protecting group, can also be retained in the final molecule to modulate its properties.
-
Scaffold for Bioisosteric Replacement: The 2-methylazetidine unit can be used as a bioisosteric replacement for other cyclic or acyclic fragments in a lead compound to fine-tune its activity and properties.
The ring-opened products derived from 2-methyl-1-(p-tolylsulfonyl)azetidine are also valuable synthetic intermediates, providing access to chiral γ-amino alcohols, diamines, and other functionalized acyclic compounds that are important precursors for a wide range of biologically active molecules.
Conclusion
2-methyl-1-(p-tolylsulfonyl)azetidine represents a valuable, albeit not widely cataloged, building block for medicinal chemistry and drug discovery. Its synthesis, while requiring a multi-step sequence, is achievable through established synthetic methodologies. The unique combination of a strained four-membered ring, a chiral center at the 2-position, and an activating N-tosyl group makes it a versatile precursor for a diverse range of complex molecules.
The strategic application of this and similar 2-substituted azetidines in drug design programs can lead to the discovery of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a foundational understanding of the chemistry and potential of 2-methyl-1-(p-tolylsulfonyl)azetidine, encouraging its further exploration and utilization by the scientific community.
References
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Datsenko, O. P., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
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Sharma, V., et al. (2021). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Angewandte Chemie International Edition, 60(33), 18063-18068. [Link]
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Ghorai, M. K., et al. (2007). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society, 129(51), 15839-15847. [Link]
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Wessjohann, L. A., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 2(5), 259-271. [Link]
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Saeed, A., & Abbas, N. (2019). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 24(20), 3748. [Link]
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Oishi, T., et al. (2018). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 8(46), 26038-26048. [Link]
-
Ghorai, M. K., et al. (2008). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 73(15), 5855-5858. [Link]
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Ghorai, M. K., et al. (2009). Regioselective ring opening of 2-trifluoromethyl N-tosylaziridine. ResearchGate. [Link]
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Ghorai, M. K., et al. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening and [4+2] cycloaddition reactions with nitriles. Tetrahedron Letters, 47(32), 5697-5700. [Link]
-
Patrick, A. D., et al. (2018). Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines to Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers. Journal of the American Chemical Society, 140(49), 17091-17098. [Link]
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Yadav, L. D. S., et al. (2010). The first example of ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines with nitrogen ylides in an aqueous medium. Green Chemistry, 12(8), 1406-1409. [Link]
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Ghorai, M. K., et al. (2012). Ring-opening reactions of 2-methyl-N-tosylaziridine (2c) with indoles 1. ResearchGate. [Link]
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Jia, Y., et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 14(1), 1-12. [Link]
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Ghorai, M. K., et al. (2009). Synthesis of N-tosylaziridines from substituted alkenes via zirconooxaziridine catalysis. Chemical Communications, (22), 3246-3248. [Link]
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Tamba, V., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. Organic Process Research & Development, 25(6), 1466-1473. [Link]
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Al-Masoudi, N. A., et al. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 4438-4450. [Link]
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Pauk, K., et al. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Molecules, 28(4), 1637. [Link]
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Verma, A. K., et al. (2018). Design and synthesis of two azetidin-haloperidol derivatives using some strategies. Journal of the Chilean Chemical Society, 63(3), 4096-4099. [Link]
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Lee, S. Y., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1703. [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]
-
Wang, X., et al. (2017). [2 + 2 + 1] Cycloaddition of N-tosylhydrazones, tert-butyl nitrite and alkenes: a general and practical access to isoxazolines. Chemical Communications, 53(7), 1231-1234. [Link]
-
Ghorai, M. K., et al. (2005). Silylmethyl-substituted aziridine and azetidine as masked 1,3- and 1,4-dipoles for formal [3 + 2] and [4 + 2] cycloaddition reactions. Organic Letters, 7(25), 5605-5608. [Link]
-
Cheméo. (n.d.). Chemical Properties of Azetidine, 1-methyl- (CAS 4923-79-9). Retrieved from [Link]
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Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Naunyn-Schmiedeberg's Archives of Pharmacology, 1-27. [Link]
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Methodological & Application
Synthesis of γ-Amino Alcohols from 2-Methyl-1-Tosylazetidine: An Application and Protocol Guide
Introduction: The Strategic Importance of γ-Amino Alcohols and the Role of Azetidines
Gamma (γ)-amino alcohols are privileged structural motifs integral to a wide array of pharmaceuticals and biologically active compounds. Their stereochemistry is often a critical determinant of pharmacological activity, making the development of stereoselective synthetic routes a paramount objective in medicinal chemistry and drug development.[1] The 1,3-relationship between the amine and alcohol functionalities provides a flexible scaffold for interaction with biological targets, contributing to the therapeutic efficacy of drugs ranging from antivirals to central nervous system agents.
Azetidines, four-membered nitrogen-containing heterocycles, are valuable building blocks in organic synthesis due to their inherent ring strain, which facilitates regioselective ring-opening reactions. The tosyl-activated azetidine, in particular, serves as a robust electrophile, susceptible to nucleophilic attack, leading to the formation of valuable acyclic amine derivatives. The 2-methyl-1-tosylazetidine substrate is a versatile precursor for the synthesis of a diverse range of chiral γ-amino alcohols. This guide provides a comprehensive overview of the synthesis of γ-amino alcohols from 2-methyl-1-tosylazetidine, detailing the underlying mechanistic principles and offering field-proven experimental protocols.
Reaction Mechanism: A Tale of Two Carbons
The synthesis of γ-amino alcohols from 2-methyl-1-tosylazetidine hinges on the nucleophilic ring-opening of the strained four-membered ring. The tosyl group, a potent electron-withdrawing group, activates the azetidine ring towards nucleophilic attack by rendering the nitrogen atom a good leaving group upon protonation or coordination to a Lewis acid. The regioselectivity of the nucleophilic attack is a critical consideration. Nucleophiles can attack either the more substituted C2 carbon or the less substituted C4 carbon.
Generally, the ring-opening of 2-substituted N-tosylazetidines proceeds via an SN2-type mechanism.[2] The regiochemical outcome is governed by a combination of steric and electronic factors.
-
Attack at the Less Substituted Carbon (C4): In the absence of significant electronic activation at the C2 position, most nucleophiles will preferentially attack the sterically less hindered C4 carbon. This leads to the desired γ-amino alcohol scaffold.
-
Attack at the More Substituted Carbon (C2): With highly stabilized carbocation intermediates, such as when the C2 substituent is an aryl group, or with certain nucleophiles under specific conditions, attack at the C2 position can be competitive.[3]
The stereochemical outcome of the reaction is also a key consideration. For an SN2-type mechanism, the nucleophilic attack occurs with inversion of configuration at the stereocenter. Therefore, the synthesis of enantiomerically pure γ-amino alcohols necessitates the use of an enantiomerically pure 2-methyl-1-tosylazetidine precursor.
Experimental Protocols
Part 1: Synthesis of 2-Methyl-1-Tosylazetidine
A common and effective method for the synthesis of 2-methyl-1-tosylazetidine involves the cyclization of a corresponding γ-amino alcohol. 1-Amino-2-butanol is a readily available starting material for this purpose.
Protocol 1: Synthesis of 2-Methyl-1-Tosylazetidine from 1-Amino-2-butanol
Materials:
-
(S)-1-Amino-2-butanol (or the corresponding racemate)
-
p-Toluenesulfonyl chloride (TsCl)
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl), saturated solution (brine)
Procedure:
-
N-Tosylation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-amino-2-butanol (1.0 eq) in a mixture of THF and water (2:1 v/v). Cool the solution to 0 °C in an ice bath.
-
Add potassium hydroxide (2.5 eq) to the solution and stir until it dissolves.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in THF to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cyclization: Upon completion of the N-tosylation, add an additional portion of potassium hydroxide (2.5 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 65-70 °C) and stir vigorously for 4-6 hours. Monitor the cyclization by TLC.
-
Workup: Cool the reaction mixture to room temperature and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-methyl-1-tosylazetidine by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part 2: Nucleophilic Ring-Opening of 2-Methyl-1-Tosylazetidine
The following protocols detail the synthesis of γ-amino alcohols using different classes of nucleophiles.
Protocol 2: Ring-Opening with Organocuprates
Materials:
-
2-Methyl-1-tosylazetidine
-
Organolithium or Grignard reagent (e.g., methyllithium, phenyllithium, methylmagnesium bromide)
-
Copper(I) iodide (CuI)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl), saturated solution
-
Diethyl ether
Procedure:
-
Organocuprate Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend copper(I) iodide (1.0 eq) in anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add the organolithium or Grignard reagent (2.0 eq) to the cooled suspension. Stir the mixture at -78 °C for 30 minutes to form the Gilman reagent.
-
Ring-Opening Reaction: To the freshly prepared organocuprate solution, add a solution of 2-methyl-1-tosylazetidine (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting γ-amino alcohol derivative by flash column chromatography on silica gel.
Protocol 3: Reductive Ring-Opening with Hydride Reagents
Materials:
-
2-Methyl-1-tosylazetidine
-
Lithium aluminum hydride (LiAlH₄) or other suitable hydride reagent
-
Tetrahydrofuran (THF), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rochelle's salt (sodium potassium tartrate), saturated solution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (1.5 eq) in anhydrous THF. Cool the suspension to 0 °C.
-
Ring-Opening Reaction: Slowly add a solution of 2-methyl-1-tosylazetidine (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.
-
Workup: Carefully quench the reaction by the sequential and dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the product by flash column chromatography.
Data Presentation: Regioselectivity and Yields
The regioselectivity and yield of the ring-opening reaction are highly dependent on the nucleophile and reaction conditions. The following table summarizes representative data for the ring-opening of 2-substituted N-tosylazetidines. While specific data for 2-methyl-1-tosylazetidine is limited in readily available literature, the trends observed for similar substrates provide valuable insights.
| 2-Substituent | Nucleophile/Reagent | Catalyst/Conditions | Major Regioisomer | Yield (%) | Reference |
| Aryl | Alcohols | Cu(OTf)₂ | Attack at benzylic C2 | 85-95 | [2] |
| Aryl | Aryl Borates | - | Attack at benzylic C2 | Racemic product | [3] |
| Trifluoromethyl | Various Nucleophiles | - | Attack at C2 | - | [4] |
| Alkyl (general) | Organocuprates | - | Attack at C4 (less hindered) | High | (by analogy with aziridines) |
| Alkyl (general) | Hydrides (e.g., LiAlH₄) | - | Attack at C4 (less hindered) | Good | (General knowledge) |
Note: This table is illustrative and based on trends from related structures. Specific yields for 2-methyl-1-tosylazetidine will require experimental determination.
Visualization of Key Processes
Workflow for γ-Amino Alcohol Synthesis
Caption: Overall workflow for the synthesis of γ-amino alcohols.
Mechanism of Nucleophilic Ring-Opening
Caption: Regioselectivity in the nucleophilic ring-opening.
Trustworthiness and Self-Validation
The protocols described herein are based on established principles of organic synthesis. The successful synthesis of the target γ-amino alcohols can be validated through standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product, including the regiochemistry of the ring-opening.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the product when using an enantiomerically pure starting material.
Conclusion
The ring-opening of 2-methyl-1-tosylazetidine provides a versatile and powerful strategy for the synthesis of a wide range of γ-amino alcohols. By carefully selecting the nucleophile and reaction conditions, chemists can control the regioselectivity of the reaction to access desired products with high efficiency. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to leverage this valuable synthetic methodology in their pursuit of novel and impactful molecules.
References
-
Ghorai, M. K., & Tiwari, D. P. (2011). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 76(17), 7133–7143. [Link]
-
Singh, G. S., & D’hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(21), 12691-12713. [Link]
-
Akhtar, R., Naqvi, S. A. R., Zahoor, A. F., & Saleem, S. (2018). Nucleophilic ring opening reactions of aziridines. Molecular Diversity, 22(2), 447–501. [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Ring opening of pymisyl-protected aziridines with organocuprates. Chemistry, 14(29), 8866–8870. [Link]
-
Garima, Srivastava, V. P., & Yadav, L. D. S. (2010). The first example of ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines with nitrogen ylides in an aqueous medium. Green Chemistry, 12(8), 1460-1465. [Link]
-
Guedes, A., Gilles, P., & Gandon, V. (2018). Regioselective ring opening of 2-trifluoromethyl N-tosylaziridine for the construction of 1,2-aminoalcohol, 1,2-diamine, 1,2-aminothiol, and ring opening product. ResearchGate. [Link]
-
Ha, H. J., & Lee, W. K. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2839-2863. [Link]
-
Pace, V., Holzer, W., & Olofsson, B. (2008). Regio- and stereoselective ring opening of enantiomerically enriched 2-aryl oxetanes and 2-aryl azetidines with aryl borates. The Journal of Organic Chemistry, 73(22), 9035–9038. [Link]
-
Ranjith, P., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633. [Link]
-
Tanner, D., & Somfai, P. (1987). A short and efficient synthesis of optically active N-tosyl aziridines from 2-amino alcohols. Tetrahedron, 43(20), 4395-4402. [Link]
-
Uesugi, S., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 1039016. [Link]
-
Wang, J., & Li, X. (2017). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. Molecules, 22(11), 1876. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Ring-opening of N-tosyl aziridines by 2-lithiodithianes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Scale-up synthesis of 2-methyl-1-(p-tolylsulfonyl)azetidine
Application Note & Protocol
A Robust and Scalable Synthesis of 2-Methyl-1-(p-tolylsulfonyl)azetidine: From Grams to Kilograms
Abstract
This document provides a comprehensive, in-depth guide for the scale-up synthesis of 2-methyl-1-(p-tolylsulfonyl)azetidine, a valuable heterocyclic building block in medicinal chemistry and drug development. The inherent ring strain of the azetidine core makes it a versatile synthon for accessing diverse molecular architectures through regioselective ring-opening reactions.[1][2] This guide moves beyond a simple recitation of steps, offering a rationale for the chosen synthetic strategy, detailed operational protocols, critical process parameters for scaling, a thorough safety analysis, and robust analytical methods for quality control. The protocol is designed to be self-validating, enabling researchers and process chemists to reliably produce the target compound with high yield and purity on a large scale.
Introduction and Synthetic Strategy
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention as structural motifs in pharmaceuticals and as versatile synthetic intermediates.[1][3] The tosyl-activated compound, 2-methyl-1-(p-tolylsulfonyl)azetidine, is particularly useful as its strained ring is primed for nucleophilic attack, providing a pathway to complex amine derivatives.[4]
While numerous methods exist for azetidine synthesis, many are not amenable to large-scale production due to hazardous reagents, costly catalysts, or difficult purifications.[5][6] The strategy detailed herein is selected for its scalability, operational simplicity, and use of readily available, cost-effective starting materials. The synthesis proceeds via a two-step sequence from commercially available 3-aminobutan-1-ol:
-
Selective N-Tosylation: The primary amine of 3-aminobutan-1-ol is selectively protected with a p-toluenesulfonyl (tosyl) group.
-
One-Pot O-Activation and Intramolecular Cyclization: The hydroxyl group of the N-tosylated intermediate is activated, followed by a base-mediated intramolecular SN2 reaction to form the azetidine ring. This approach is efficient as it avoids the isolation of a potentially unstable O-activated intermediate.[7]
Overall Synthetic Workflow
The following diagram illustrates the high-level synthetic pathway.
Caption: High-level overview of the two-step synthesis of the target azetidine.
Detailed Experimental Protocol
This protocol is designed for a ~100 g scale synthesis. For larger scales, appropriate adjustments to equipment and heat management are necessary.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 3-Aminobutan-1-ol | ≥98% | Commercial | Can be used as a racemic mixture or single enantiomer. |
| p-Toluenesulfonyl chloride (TsCl) | ≥99% | Commercial | Moisture sensitive solid. |
| Sodium Hydroxide (NaOH) | Reagent | Commercial | Pellets or solution. |
| Dichloromethane (DCM) | ACS | Commercial | Anhydrous grade not required for Step 1. |
| Methanesulfonyl chloride (MsCl) | ≥99% | Commercial | Highly corrosive and moisture sensitive liquid. |
| Triethylamine (TEA) | ≥99% | Commercial | Distill from CaH₂ for best results on scale. |
| Potassium Hydroxide (KOH) | Reagent | Commercial | Flakes or pellets. |
| Toluene | ACS | Commercial | Used for reaction and workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying agent. |
| Celite® | N/A | Commercial | Filtration aid. |
| Equipment | |||
| 5 L 4-neck round-bottom flask | Fitted with mechanical stirrer, thermocouple, dropping funnel, and N₂ inlet. | ||
| Heating/cooling bath | Capable of maintaining -10°C to 110°C. | ||
| Rotary evaporator | For solvent removal. | ||
| Buchner funnel & filter flask | For filtration. |
Step 1: Synthesis of N-(1-hydroxybutan-3-yl)-4-methylbenzenesulfonamide
Rationale: This step utilizes a Schotten-Baumann reaction condition. The use of a biphasic system (DCM/water) with an inorganic base (NaOH) allows for the selective and high-yielding tosylation of the more nucleophilic amine in the presence of the hydroxyl group. The base neutralizes the HCl byproduct, driving the reaction to completion.
Procedure:
-
Setup: Equip a 5 L flask with a mechanical stirrer, thermocouple, and a 500 mL dropping funnel. Charge the flask with 3-aminobutan-1-ol (100 g, 1.12 mol) and dichloromethane (1.5 L). Begin stirring to ensure the solution is homogenous.
-
Base Addition: Prepare a solution of sodium hydroxide (53.8 g, 1.35 mol, 1.2 equiv) in deionized water (500 mL) and add it to the reaction flask. Cool the biphasic mixture to 0-5°C using an ice/water bath.
-
Tosylation: Dissolve p-toluenesulfonyl chloride (225 g, 1.18 mol, 1.05 equiv) in dichloromethane (500 mL) and charge this solution to the dropping funnel.
-
Reaction: Add the TsCl solution dropwise to the vigorously stirred reaction mixture over 2-3 hours, ensuring the internal temperature is maintained below 10°C. A white precipitate may form during the addition.
-
Completion: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature (20-25°C). Stir for an additional 4-6 hours. Monitor reaction completion by TLC or LC-MS.
-
Work-up:
-
Stop stirring and allow the layers to separate. Remove the lower organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Combine all organic layers and wash with 1 M HCl (250 mL) followed by saturated sodium bicarbonate solution (250 mL) and finally brine (250 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a viscous oil or a white solid.
-
-
Purification: The crude product is often of sufficient purity (>95%) for the next step. If necessary, it can be recrystallized from a toluene/heptane mixture.
-
Expected Yield: 250-270 g (92-99%).
-
Step 2: One-Pot Cyclization to 2-Methyl-1-(p-tolylsulfonyl)azetidine
Rationale: This critical step involves two key transformations in a single pot. First, the primary alcohol is converted into a better leaving group, a mesylate, using methanesulfonyl chloride. Triethylamine acts as the base to neutralize the HCl generated.[3] Second, a stronger base (KOH) is added to deprotonate the sulfonamide nitrogen, which then acts as an intramolecular nucleophile, displacing the mesylate to form the strained four-membered ring. Toluene is chosen as the solvent due to its suitable boiling point for the cyclization and its ability to azeotropically remove water if needed.
Procedure:
-
Setup: In a clean and dry 5 L flask equipped with a mechanical stirrer, thermocouple, and N₂ inlet, dissolve the crude N-(1-hydroxybutan-3-yl)-4-methylbenzenesulfonamide (243 g, 1.0 mol) in toluene (2.5 L). Add triethylamine (202 g, 2.0 mol, 2.0 equiv).
-
Mesylation: Cool the solution to -10 to -5°C. Add methanesulfonyl chloride (126 g, 1.1 mol, 1.1 equiv) dropwise over 1.5-2 hours, maintaining the internal temperature below 0°C. A thick white slurry of triethylamine hydrochloride will form.
-
Mesylation Completion: Stir the mixture at 0°C for an additional 1 hour after the addition is complete.
-
Cyclization: Add powdered potassium hydroxide (168 g, 3.0 mol, 3.0 equiv) portion-wise to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
Reaction: After the KOH addition, slowly heat the reaction mixture to 80-85°C and maintain for 8-12 hours. The reaction progress should be monitored by HPLC for the disappearance of the mesylate intermediate.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water (1 L) carefully to quench the reaction and dissolve the inorganic salts. Stir for 30 minutes.
-
Separate the organic (upper) layer. Extract the aqueous layer with toluene (2 x 300 mL).
-
Combine the organic layers and wash with water (500 mL) and then brine (500 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure.
-
-
Purification: The crude product is a pale yellow solid. Recrystallize from hot isopropanol or ethanol to yield fine white crystals.
-
Expected Yield: 180-200 g (80-89%).
-
Process Safety and Hazard Analysis
Scaling up chemical reactions introduces risks that must be carefully managed. The primary hazards in this synthesis are associated with corrosive reagents and potential thermal runaways.
| Reagent | Key Hazards | Mitigation & Handling |
| p-Toluenesulfonyl Chloride (TsCl) | Corrosive, causes severe skin burns and eye damage, moisture sensitive (releases HCl).[8][9] | Wear appropriate PPE (gloves, goggles, lab coat). Handle in a fume hood. Store in a desiccator. Quench spills with a sodium bicarbonate solution. |
| Methanesulfonyl Chloride (MsCl) | Highly corrosive, lachrymator, toxic by inhalation, reacts violently with water. | Use in a well-ventilated fume hood. Add via a dropping funnel. Ensure the reaction is under an inert atmosphere. Have a base quench ready. |
| Sodium & Potassium Hydroxide | Corrosive, causes severe burns. Highly exothermic when dissolved in water. | Wear chemical-resistant gloves and safety glasses. Add slowly to water during solution preparation to control the exotherm. |
| Triethylamine (TEA) | Flammable, corrosive, toxic by inhalation. | Handle in a fume hood. Keep away from ignition sources. |
Thermal Considerations:
-
The tosylation and mesylation steps are exothermic. Slow, controlled addition of the sulfonyl chlorides and efficient cooling are critical to prevent a thermal runaway.
-
Quenching the final reaction mixture with water is also exothermic due to the presence of excess KOH. Add water slowly to the cooled reaction mixture.
Scale-Up Considerations and Optimization
Transitioning from the lab bench to a pilot plant requires careful consideration of several interconnected parameters.
Key Parameter Relationships
Caption: Interdependencies of critical process parameters for successful scale-up.
-
Heat Transfer: In large reactors, the surface-area-to-volume ratio decreases, making heat removal less efficient. The addition rates of TsCl and MsCl must be adjusted based on the reactor's cooling capacity to maintain the target temperature.
-
Mixing: Efficient mechanical stirring is crucial, especially during the formation of the triethylamine hydrochloride slurry in Step 2, to ensure homogenous temperature and reagent distribution.
-
Purification: Recrystallization is highly preferred over chromatography for large-scale purification due to cost and solvent usage. A thorough investigation of solvent systems (e.g., isopropanol, ethanol, ethyl acetate/heptane) should be performed to maximize yield and purity.
-
Waste Management: The process generates significant amounts of inorganic salts (NaCl, KCl, triethylamine hydrochloride) and aqueous waste. A disposal plan compliant with local regulations is necessary.
Analytical Quality Control
Rigorous analytical testing ensures the identity and purity of the final product.
| Analysis | Technique | Specification | Purpose |
| Identity | ¹H NMR, ¹³C NMR | Conforms to reference spectrum | Confirms chemical structure |
| Identity & Mass | LC-MS (ESI+) | [M+H]⁺ = 226.1 | Confirms molecular weight |
| Purity | HPLC (UV, 254 nm) | ≥99.0% | Quantifies purity and detects impurities |
| Appearance | Visual | White to off-white crystalline solid | Basic quality check |
| Melting Point | Capillary MP | 84-87 °C | Indicator of purity |
Expected Analytical Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J=8.2 Hz, 2H, Ar-H), 7.35 (d, J=8.0 Hz, 2H, Ar-H), 4.05-3.95 (m, 1H, CH-N), 3.85 (dd, J=8.0, 5.5 Hz, 1H, CH₂-N), 3.65 (dd, J=8.0, 6.5 Hz, 1H, CH₂-N), 2.44 (s, 3H, Ar-CH₃), 2.30-2.15 (m, 1H, CH-CH₃), 1.35 (d, J=6.5 Hz, 3H, CH-CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 143.8, 134.5, 129.8, 127.5, 52.1, 51.8, 28.5, 21.6, 20.4.
-
MS (ESI+): Calculated for C₁₁H₁₅NO₂S [M+H]⁺: 226.08; Found: 226.1.
Conclusion
This application note details a robust, efficient, and scalable two-step synthesis of 2-methyl-1-(p-tolylsulfonyl)azetidine. By providing a deep understanding of the chemical rationale, operational details, and critical scale-up parameters, this guide serves as a valuable resource for researchers and drug development professionals. The described protocol prioritizes safety, reliability, and high yield, making it suitable for the production of multi-kilogram quantities of this important chemical building block.
References
-
Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47019-47041. ([Link])
-
Nadir, U. K., & Singh, P. (2009). Regioselective ring-opening reactions of azetidines. Arkivoc, 2009(1), 221-240. ([Link])
-
Schindler, C. S. (2020). Synthesis of azetidines by aza-Paterno–Büchi reaction of 2-isoxazoline-3-carboxylates. Angewandte Chemie International Edition, 59(35), 14886-14890. ([Link])
-
Ghorai, M. K., Das, K., & Kumar, A. (2007). A Convenient Synthesis of 2-Aryl-N-tosylazetidines and Their ZnX2 (X = I, OTf) Mediated Regioselective Nucleophilic Ring Opening Reactions. The Journal of Organic Chemistry, 72(15), 5857–5860. ([Link])
- Gassman, P. G., & Guggenheim, T. L. (1983). A general, high-yield synthesis of azetidines. Journal of the American Chemical Society, 105(18), 5795-5801.
-
Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. ([Link])
- Alcaide, B., & Almendros, P. (2002). The chemistry and biology of azetidines. Current Medicinal Chemistry, 9(4), 379-411. (Note: General review, direct URL may vary).
-
Ghorai, M. K., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5857-5860. ([Link])
-
Bera, M., Pratihar, S., & Roy, S. (2011). Ag(I)-catalyzed regioselective ring-opening of N-tosylaziridine and N-tosylazetidine with S-, O-, and N-nucleophiles and tethered dinucleophiles. The Journal of Organic Chemistry, 76(5), 1475-1478. ([Link])
- Couty, F., & Evano, G. (2006). Recent applications of the aza-wittig reaction in organic synthesis. Organic & Biomolecular Chemistry, 4(12), 2341-2357. (Note: General methodology reference).
-
Rupar, P. A., et al. (2018). Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers. Journal of the American Chemical Society, 140(48), 16511-16515. ([Link])
- Brandi, A., Cicchi, S., & Goti, A. (2003). Synthesis of azetidines and azetidinones. In Targets in Heterocyclic Systems (Vol. 7, pp. 1-38). Italian Chemical Society.
Sources
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Ag(I)-catalyzed regioselective ring-opening of N-tosylaziridine and N-tosylazetidine with S-, O-, and N-nucleophiles and tethered dinucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. westliberty.edu [westliberty.edu]
The Strategic Utility of 2-Methyl-1-tosylazetidine in the Synthesis of Chiral Pharmaceutical Intermediates
Introduction: Unlocking the Potential of a Strained Ring System
In the landscape of modern pharmaceutical development, the efficient and stereocontrolled synthesis of chiral molecules is paramount. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as valuable building blocks in medicinal chemistry due to their unique conformational constraints and synthetic versatility. Among these, 2-methyl-1-tosylazetidine stands out as a particularly useful chiral synthon. The tosyl group activates the azetidine ring for nucleophilic attack, while the methyl group at the C2 position introduces a key stereocenter and influences the regioselectivity of ring-opening reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical use of 2-methyl-1-tosylazetidine in the synthesis of valuable pharmaceutical intermediates, with a focus on the underlying principles, detailed protocols, and potential applications.
Core Principles of Reactivity: The Activated Azetidine
The synthetic utility of 2-methyl-1-tosylazetidine is primarily derived from the inherent strain of the four-membered ring and the electron-withdrawing nature of the N-tosyl group. This combination renders the ring susceptible to nucleophilic attack, leading to regioselective ring-opening.
Key Mechanistic Features:
-
Lewis Acid Activation: The reactivity of the azetidine ring can be significantly enhanced by the use of Lewis acids. The Lewis acid coordinates to the nitrogen atom of the tosyl group, further polarizing the C-N bonds and making the ring more electrophilic.
-
SN2-Type Ring-Opening: Nucleophilic attack on N-tosylazetidines typically proceeds via an SN2-type mechanism. This is crucial for stereochemical control, as the reaction occurs with inversion of configuration at the attacked carbon center.
-
Regioselectivity: The position of nucleophilic attack is influenced by both steric and electronic factors. In the case of 2-methyl-1-tosylazetidine, nucleophiles generally attack the less sterically hindered C4 position (β-attack). However, the presence of the methyl group at C2 can direct certain nucleophiles to attack this position (α-attack), particularly under conditions that favor the formation of a more stable carbocation-like transition state.
Caption: Workflow for the synthesis of a chiral 1,3-amino alcohol precursor.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles (mmol) |
| (S)-2-Methyl-1-tosylazetidine | 225.31 | 1.0 g | 4.44 |
| Methyllithium (1.6 M in Et₂O) | 21.96 | 5.8 mL | 9.28 |
| Copper(I) Iodide (CuI) | 190.45 | 0.84 g | 4.44 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Saturated aq. NH₄Cl solution | - | 20 mL | - |
| Diethyl ether (Et₂O) | - | 100 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
Preparation of Lithium Dimethylcuprate: To a stirred suspension of CuI (0.84 g, 4.44 mmol) in anhydrous THF (20 mL) at -78 °C under an argon atmosphere, add methyllithium (5.8 mL of a 1.6 M solution in Et₂O, 9.28 mmol) dropwise. The resulting mixture is stirred at -78 °C for 30 minutes to form a clear, colorless solution of the Gilman reagent.
-
Ring-Opening Reaction: To the freshly prepared lithium dimethylcuprate solution at -78 °C, add a solution of (S)-2-methyl-1-tosylazetidine (1.0 g, 4.44 mmol) in anhydrous THF (10 mL) dropwise over 15 minutes.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (R)-N-(1,3-dimethylbut-3-enyl)tosylamide. Subsequent ozonolysis and reduction would yield the target 1,3-amino alcohol.
Expected Outcome:
The reaction is expected to proceed with high regioselectivity, with the nucleophilic methyl group attacking the C4 position of the azetidine ring, leading to the formation of the corresponding γ-amino tosylamide. The stereochemistry at the C2 position of the azetidine is retained, and the new stereocenter at C4 is formed with inversion of configuration, consistent with an SN2 mechanism.
Synthesis of Chiral γ-Amino Alcohols as Precursors for GABOB Analogs
γ-Amino-β-hydroxybutyric acid (GABOB) and its analogs are of significant interest in neuroscience as they can act as GABA receptor agonists. Chiral γ-amino alcohols are key intermediates in the synthesis of these compounds. 2-Methyl-1-tosylazetidine provides a stereodefined starting material for the synthesis of these important building blocks.
Protocol 2: Lewis Acid-Catalyzed Ring-Opening with a Grignard Reagent
This protocol details the ring-opening of (S)-2-methyl-1-tosylazetidine with a Grignard reagent in the presence of a Lewis acid. The choice of the Grignard reagent and Lewis acid can influence the regioselectivity of the reaction.
Reaction Scheme:
Experimental Workflow:
Caption: General workflow for the Grignard-mediated ring-opening of 2-methyl-1-tosylazetidine.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles (mmol) |
| (S)-2-Methyl-1-tosylazetidine | 225.31 | 1.0 g | 4.44 |
| Ethylmagnesium Bromide (3.0 M in Et₂O) | 133.27 | 1.6 mL | 4.88 |
| Copper(I) Cyanide (CuCN) | 89.56 | 0.04 g | 0.44 |
| Anhydrous Tetrahydrofuran (THF) | - | 40 mL | - |
| Saturated aq. NH₄Cl solution | - | 20 mL | - |
| Ethyl acetate (EtOAc) | - | 100 mL | - |
| Anhydrous Na₂SO₄ | - | - | - |
Procedure:
-
Reaction Setup: To a solution of (S)-2-methyl-1-tosylazetidine (1.0 g, 4.44 mmol) in anhydrous THF (20 mL) at 0 °C under an argon atmosphere, add CuCN (0.04 g, 0.44 mmol).
-
Grignard Addition: To the stirred suspension, add ethylmagnesium bromide (1.6 mL of a 3.0 M solution in Et₂O, 4.88 mmol) dropwise over 10 minutes.
-
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH₄Cl solution (20 mL).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is purified by flash column chromatography (silica gel, eluent: petroleum ether/ethyl acetate gradient) to yield the corresponding N-tosylated γ-amino alcohol.
Discussion of Regioselectivity:
The regioselectivity of the ring-opening of 2-substituted N-tosylazetidines is a subject of careful consideration. While attack at the less hindered C4 position is generally favored, the nature of the nucleophile and the reaction conditions can influence the outcome. Hard nucleophiles, such as Grignard reagents in the presence of certain Lewis acids, may show a greater propensity for attack at the more substituted C2 position due to electronic effects and the stabilization of a partial positive charge at this benzylic-like position (in the case of 2-aryl azetidines) or a tertiary center. With a 2-methyl substituent, the electronic stabilization is less pronounced than with an aryl group, and thus attack at C4 is still expected to be the major pathway. However, careful analysis of the product mixture is always recommended to determine the precise regiochemical outcome.
Conclusion: A Versatile Chiral Building Block
2-Methyl-1-tosylazetidine is a valuable and versatile chiral building block for the synthesis of a variety of pharmaceutical intermediates. Its propensity for undergoing highly regioselective and stereocontrolled SN2-type ring-opening reactions provides a reliable pathway to important chiral motifs such as 1,3- and γ-amino alcohols. The protocols outlined in this application note provide a practical foundation for researchers to explore the synthetic potential of this compound. Further investigation into the reaction with a broader range of nucleophiles and the application of the resulting products in the total synthesis of complex pharmaceutical agents will undoubtedly continue to expand the utility of this powerful synthetic tool.
References
-
Ghorai, M. K., Das, K., & Shukla, D. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859–5862. [Link]
-
Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The Centenary of the Staudinger Reaction. Chemical Reviews, 108(10), 3988-4035. [Link]
-
Padwa, A., & Murphree, S. S. (2006). The use of aziridines in the construction of complex nitrogen-containing molecules. Arkivoc, 2006(3), 6-33. [Link]
-
Hu, X. E. (2004). Nucleophilic Ring Opening of Aziridines. In Topics in Heterocyclic Chemistry (Vol. 1, pp. 99-152). Springer, Berlin, Heidelberg. [Link]
-
Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical microbiology reviews, 23(1), 160-201. [Link]
-
Tanner, D. (1994). Chiral aziridines—their synthesis and use in stereoselective transformations. Angewandte Chemie International Edition in English, 33(6), 599-619. [Link]
-
McCooey, S. H., & Connon, S. J. (2007). A survey of the use of organocatalysis in the synthesis of pharmaceutical and agrochemical agents. Organic & Biomolecular Chemistry, 5(10), 1541-1558. [Link]
-
Corey, E. J., & Helal, C. J. (1998). The catalytic enantioselective construction of molecules with quaternary carbon stereocenters. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H., Takebayashi, Y., ... & Spencer, J. (2019). β-Lactam and β-lactamase inhibitor combinations in clinical development. Analogues of clavulanic acid. Journal of Antimicrobial Chemotherapy, 74(7), 1818-1830. [Link]
-
Ghorai, M. K., Tiwari, D. P., & Kumar, A. (2011). Ag (I)-catalyzed regioselective ring-opening of N-tosylaziridine and N-tosylazetidine with S-, O-, and N-nucleophiles and tethered dinucleophiles. The Journal of organic chemistry, 76(17), 7133-7144. [Link]
-
Hrubiec, R. T., Shyam, K., Cosby, L. A., Furubayashi, R., & Sartorelli, A. C. (1986). Synthesis and evaluation of 2-substituted 1-methyl-1-(4-tolylsulfonyl) hydrazines as antineoplastic agents. Journal of medicinal chemistry, 29(7), 1299-1301. [Link]
-
Momose, T., & Takahata, H. (2002). Application of chiral building blocks to the synthesis of drugs. Drugs of the Future, 27(2), 143. [Link]
-
Singh, G., & Kumar, P. (2018). Regioselective ring opening of 2-trifluoromethyl N-tosylaziridine for the construction of 1, 2-aminoalcohol, 1, 2-diamine, 1, 2-aminothiol, and ring opening product. ResearchGate. [Link]
-
Bergmeier, S. C. (2000). The synthesis of vicinal amino alcohols. Tetrahedron, 56(17), 2561-2576. [Link]
-
Ghorai, M. K., & Tiwari, D. P. (2010). An efficient route to regioselective opening of N-tosylaziridines with zinc (II) halides. Tetrahedron letters, 51(39), 5186-5189. [Link]
-
Cardillo, G., & Tomasini, C. (1996). Asymmetric synthesis of β-amino acids and α-substituted-β-amino acids. Chemical Society Reviews, 25(2), 117-128. [Link]
-
Ehmann, D. E., Jahić, H., Ross, P. L., Gu, R. F., Hu, J., Kern, G., ... & Walker, S. (2000). Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences, 97(20), 10702-10707. [Link]
-
Davies, S. G., & Fletcher, A. M. (2014). Asymmetric synthesis of chiral β-amino alcohols. Angewandte Chemie International Edition, 53(32), 8380-8403. [Link]
-
Ha, H. J., Lee, W. K., & Park, G. S. (1998). Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters. Bulletin of the Korean Chemical Society, 19(11), 1187-1189. [Link]
-
Ha, D. C., & Jung, Y. H. (1999). Regioselective and stereodivergent synthesis of enantiomerically pure vic-diamines from chiral β-amino alcohols with 2-pyridyl and 6-(2, 2'-bipyridyl) moieties. The Journal of Organic Chemistry, 64(23), 8568-8573. [Link]
-
Ghorai, M. K., & Kumar, A. (2009). An unprecedented ring-opening reaction of N-(aziridin-2-ylmethylene) hydrazines to facile synthesis of functionalized enamines catalysed by Lewis acid. Chemical Communications, (42), 6439-6441. [Link]
-
Ha, H. J., & Park, G. S. (1998). Lewis acid-catalyzed stereospecific ring expansion of aziridine-2-carboxylates to imidazolidin-2-ones. Tetrahedron Letters, 39(46), 8545-8548. [Link]
-
Singh, R. P., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimization of N-Tosylation of 2-Methylazetidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the N-tosylation of 2-methylazetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The N-tosylation of sterically hindered secondary amines like 2-methylazetidine can be challenging, often resulting in low yields or incomplete reactions. This document provides in-depth, field-proven insights to help you troubleshoot and optimize your experimental conditions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the N-tosylation of 2-methylazetidine, providing the core knowledge needed to understand and control the reaction.
Q1: What is the underlying mechanism for the N-tosylation of a secondary amine like 2-methylazetidine?
A1: The N-tosylation of 2-methylazetidine is a nucleophilic acyl substitution reaction. The nitrogen atom of the azetidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). This initial attack forms a transient, positively charged intermediate. A base is then required to abstract a proton from the nitrogen, collapsing the intermediate to the final N-tosylated product and generating a salt byproduct.[1][2] The entire process is driven by the formation of a stable sulfonamide bond.
Caption: Mechanism of N-tosylation of 2-methylazetidine.
Q2: Why is the N-tosylation of 2-methylazetidine particularly challenging?
A2: There are two primary challenges:
-
Steric Hindrance: The methyl group at the C2 position of the azetidine ring sterically hinders the nitrogen atom. This makes it more difficult for the bulky tosyl chloride to approach and react, slowing down the reaction rate and often leading to incomplete conversion.[3][4]
-
Ring Strain: Azetidines possess significant ring strain (~25 kcal/mol), which influences their reactivity.[5] While this strain can be synthetically useful for ring-opening reactions, it can also complicate simple N-functionalization if reaction conditions are not carefully controlled.[5]
Q3: What is the critical role of the base in this reaction?
A3: The base serves two essential functions:
-
Proton Scavenger: It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[6] If not neutralized, the HCl would protonate the starting 2-methylazetidine, rendering it non-nucleophilic and halting the reaction.
-
Rate Enhancement: By removing the proton from the intermediate, the base drives the equilibrium towards the product side, effectively speeding up the formation of the final sulfonamide.[1]
The choice of base is crucial. It should be strong enough to deprotonate the intermediate but ideally non-nucleophilic to avoid competing reactions with the tosyl chloride.
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems encountered during the experiment.
Problem: My reaction shows low or no conversion to the product, with starting material remaining (as monitored by TLC/LC-MS).
Answer: This is the most common issue and typically points to insufficient reactivity. Here is a systematic approach to troubleshoot:
1. Re-evaluate Your Base:
-
Is the base strong enough? For sterically hindered amines, a stronger, non-nucleophilic base may be required. While triethylamine (TEA, pKa of conjugate acid ~10.7) is common, consider switching to a stronger base like Proton-Sponge (pKa ~12.1) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, pKa ~13.5).
-
Is the base sterically compatible? A very bulky base might struggle to deprotonate the hindered intermediate. Pyridine is often used as both a base and a catalyst in such reactions.[2]
-
Consider Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) in an aprotic polar solvent like acetonitrile (ACN) can be very effective, especially for hindered substrates, as it provides a heterogeneous basic environment that minimizes side reactions.[3][4]
2. Increase Reaction Temperature:
-
Steric hindrance increases the activation energy of the reaction. If you are running the reaction at 0 °C or room temperature, try gently heating the mixture to 40-50 °C. Monitor the reaction closely by TLC to ensure the product is stable at higher temperatures.
3. Check Reagent Quality and Stoichiometry:
-
Tosyl Chloride Quality: Tosyl chloride can degrade upon exposure to moisture. Use a freshly opened bottle or purify old tosyl chloride before use.
-
Stoichiometry: Ensure you are using at least 1.1 to 1.5 equivalents of tosyl chloride. A slight excess can help drive the reaction to completion. However, a large excess can lead to side products and purification difficulties.
4. Solvent Choice:
-
The reaction is typically performed in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN).[7] If solubility is an issue or the reaction is sluggish, switching to a more polar aprotic solvent like DMF could be beneficial, but be aware that purification can be more challenging.
Caption: Decision workflow for troubleshooting low reaction conversion.
Problem: My TLC plate shows multiple new spots, suggesting the formation of side products.
Answer: Side product formation often occurs when the reaction conditions are too harsh or when reactive impurities are present.
1. Di-tosylation or Ring Opening:
-
While unlikely for a secondary amine, ensure your starting material is pure. If there are primary amine impurities, they could react further.
-
More critically, harsh conditions (strong base, high heat) could potentially lead to reactions involving the azetidine ring itself, though N-tosylation generally stabilizes the ring.
2. Reaction with Solvent:
-
If using a nucleophilic solvent, it might compete with the azetidine. Stick to non-nucleophilic, aprotic solvents.
3. Hydrolysis of Tosyl Chloride:
-
If your reaction is not anhydrous, tosyl chloride can hydrolyze to p-toluenesulfonic acid. This consumes your reagent and introduces acid into the reaction, which can protonate the amine. Ensure all glassware is oven-dried and use anhydrous solvents.[4]
Solution Strategy:
-
Lower the Temperature: Perform the addition of tosyl chloride at 0 °C to control the initial exotherm before allowing the reaction to warm to room temperature or be gently heated.
-
Slow Addition: Add the tosyl chloride solution dropwise over 30-60 minutes to a stirred solution of the 2-methylazetidine and base. This maintains a low concentration of the electrophile and minimizes side reactions.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
Problem: The reaction seems to work, but I am struggling with the purification of the final product.
Answer: Purification challenges often stem from the properties of the product and the byproducts. N-Tosyl-2-methylazetidine is a moderately polar compound.
1. Removing Excess Tosyl Chloride/Tosylates:
-
If you used a large excess of TsCl, it can be difficult to remove. A helpful workup trick is to quench the reaction with a small amount of aqueous ammonia or another primary amine to convert the remaining TsCl into a more polar sulfonamide, which can then be removed more easily by extraction or chromatography.
2. Removing the Base Salt (e.g., Triethylammonium Chloride):
-
This is the most common purification issue. The salt is often partially soluble in the organic extraction solvent (like DCM or EtOAc).
-
Aqueous Wash: Perform multiple washes of the organic layer with water, followed by a brine wash.[8]
-
Filtration: If the salt crashes out of the organic solution, filter it off before concentrating the solution.
-
Solvent Choice: Sometimes, switching to a less polar extraction solvent like diethyl ether can reduce the solubility of the salt in the organic phase.
3. Chromatography:
-
N-Tosyl-2-methylazetidine should be readily purified by flash column chromatography on silica gel.[7]
-
Solvent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20-30%) is typically effective.
-
Co-elution: If the product co-elutes with impurities, try a different solvent system, for example, DCM/methanol or ether/hexanes.
Optimized Experimental Protocol
This protocol provides a robust starting point for the N-tosylation of 2-methylazetidine, incorporating best practices to mitigate common issues.
Caption: Step-by-step experimental workflow for optimized N-tosylation.
Materials:
-
2-Methylazetidine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 eq)
-
Triethylamine (TEA, 1.5 eq), distilled
-
Anhydrous Dichloromethane (DCM)
-
Standard workup and purification reagents (water, brine, Na₂SO₄, silica gel, hexanes, ethyl acetate)
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-methylazetidine (1.0 eq) and anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C using an ice-water bath.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.2 eq) in a minimum amount of anhydrous DCM.
-
Add the tosyl chloride solution to the stirred azetidine solution dropwise via a syringe or dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.
-
Remove the ice bath and let the reaction warm to room temperature. Continue stirring for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., 20% EtOAc in hexanes). The product should be less polar than the starting amine.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (1x), water (1x), and finally with brine (1x).[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-tosyl-2-methylazetidine.
Data Summary: Impact of Reaction Conditions
The following table summarizes expected outcomes from varying key reaction parameters, providing a quick reference for optimization strategies.
| Parameter Varied | Condition A (Standard) | Condition B (For Sluggish Reactions) | Condition C (Alternative) | Expected Outcome & Rationale |
| Base | Triethylamine (TEA) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Potassium Carbonate (K₂CO₃) | B: DBU is a stronger, non-nucleophilic base, better for overcoming activation barriers. C: K₂CO₃ is a mild, inexpensive inorganic base that works well in polar aprotic solvents like ACN, minimizing side reactions.[3][4] |
| Solvent | Dichloromethane (DCM) | Acetonitrile (ACN) | Tetrahydrofuran (THF) | B: ACN is more polar and can accelerate Sₙ2-type reactions. It is the solvent of choice when using K₂CO₃.[3] C: THF is another good aprotic solvent, but must be rigorously dried. |
| Temperature | 0 °C to RT | RT to 40 °C | 0 °C to RT | B: Increased temperature provides the necessary energy to overcome steric hindrance. Should be used cautiously to avoid side product formation. |
| Typical Yield | 60-75% | >80% | 70-85% | Yields are highly dependent on substrate purity and adherence to anhydrous conditions. Condition B or C is often required for hindered substrates. |
References
-
Cardillo, G., et al. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 901-906. Available at: [Link]
-
Papp, G., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11249–11258. Available at: [Link]
-
Reddy, P. V., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Organic Letters, 9(19), 3781-3783. Available at: [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Chemistry Steps. Available at: [Link]
-
Cardillo, G., et al. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules 2002, 7, 901-906. Available at: [Link]
-
Asymmetric Synthesis. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]
-
Sato, K., et al. (2021). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 9, 706825. Available at: [Link]
-
France, S., et al. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. NIH Public Access, Author Manuscript. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Organic Chemistry Portal. Available at: [Link]
-
Alcaide, B., & Almendros, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5643-5674. Available at: [Link]
-
The Organic Chemistry Tutor. (2019, July 24). formation of tosylates & mesylates [Video]. YouTube. Available at: [Link]
Sources
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Tosylamide Byproducts in 2-Methyl-1-Tosylazetidine Chemistry
Welcome to the technical support center dedicated to addressing a persistent challenge in synthetic chemistry: the formation and subsequent removal of p-toluenesulfonamide (tosylamide) from reactions involving 2-methyl-1-tosylazetidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and seek efficient, reliable methods for product purification. Here, we move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What exactly is the tosylamide byproduct and how does it form in my 2-methyl-1-tosylazetidine reaction?
A1: The byproduct is p-toluenesulfonamide (TsNH₂), a white crystalline solid with a melting point of approximately 137-141°C.[1][2] It is the parent sulfonamide of the tosyl group used to activate the azetidine ring. Its formation can occur through several pathways, depending on your specific reaction conditions:
-
Hydrolysis of Intermediates: Reactions involving nucleophilic ring-opening of the 2-methyl-1-tosylazetidine can sometimes lead to unstable intermediates that hydrolyze during aqueous workup, cleaving the N-S bond.
-
Degradation of the Starting Material: Although N-tosylazetidines are generally stable, prolonged exposure to harsh conditions (e.g., strong acid/base, high temperatures) can cause degradation.
-
Side Reactions: Certain nucleophiles or reagents may directly attack the sulfur atom of the tosyl group, leading to its cleavage.
Q2: Why is the complete removal of tosylamide so critical?
A2: Leaving residual tosylamide in your final product can have significant consequences:
-
Compromised Purity and Yield: It represents a key impurity that lowers the overall purity and mass balance of your desired product.
-
Interference in Subsequent Steps: The nucleophilic nature of the amide N-H can interfere with subsequent reactions, leading to unwanted side products.
-
Challenges in Characterization: Its presence complicates NMR and other spectroscopic analyses, making definitive characterization of your target molecule difficult.
-
Biological Assay Interference: In drug discovery workflows, sulfonamide-containing impurities can exhibit their own biological activity, leading to false positives or misleading structure-activity relationship (SAR) data.
Q3: How can I quickly assess if tosylamide is present in my crude reaction mixture?
A3: Thin-Layer Chromatography (TLC) is the most common and rapid method.[3] p-Toluenesulfonamide is a relatively polar compound. A typical TLC analysis would involve:
-
Stationary Phase: Standard silica gel plate.
-
Mobile Phase: A moderately polar solvent system like 30-50% ethyl acetate in hexanes is a good starting point.
-
Visualization: The tosylamide spot can be visualized under a UV lamp (254 nm) and will stain with potassium permanganate or other common stains. It typically has a lower Rf value than the less polar N-tosylazetidine starting material and many of its derivatives.
For a quantitative assessment, ¹H NMR spectroscopy is definitive. The aromatic protons of the tosyl group appear as two distinct doublets around 7.3-7.8 ppm, and the N-H protons often appear as a broad singlet.
Q4: What are the primary strategies for removing the tosylamide byproduct?
A4: The three most effective and widely used methods are:
-
Acid-Base Liquid-Liquid Extraction: Exploits the acidic nature of the sulfonamide proton.
-
Column Chromatography: Separates compounds based on their differential polarity.[4]
-
Recrystallization: Purifies solid products based on differences in solubility.
The best choice depends on the specific properties of your desired product.
In-Depth Troubleshooting & Purification Guides
This section provides detailed, field-proven protocols and the scientific rationale behind them.
Guide 1: Removal by Acid-Base Liquid-Liquid Extraction
This is often the most efficient first-pass purification method, leveraging a fundamental chemical property of the tosylamide impurity.
Core Principle: Exploiting Acidity
The key to this technique is the weak acidity of the N-H proton on the sulfonamide group (pKa ≈ 10.17).[2] By washing the organic reaction mixture with an aqueous base (like NaOH or NaHCO₃), the tosylamide is deprotonated to form its corresponding sodium salt. This salt is ionic and therefore highly soluble in the aqueous phase, while your typically less polar organic product remains in the organic layer.[5][6][7][8]
Diagram 1: Acid-Base Extraction Chemistry
Caption: Deprotonation of tosylamide with base renders it water-soluble.
Experimental Protocol: Basic Wash
-
Reaction Quench: After the reaction is complete, perform your standard initial quench (e.g., with water or saturated ammonium chloride) and extract your product into a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer to Separatory Funnel: Transfer the combined organic layers to a separatory funnel.
-
First Basic Wash: Add a volume of 1 M aqueous sodium hydroxide (NaOH) solution approximately equal to half the volume of the organic layer.
-
Mix and Vent: Stopper the funnel, invert it, and open the stopcock to release any pressure. Close the stopcock and shake gently for 30-60 seconds. Vent frequently.[9]
-
Separate Layers: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the basic wash (steps 3-5) one or two more times. This ensures complete removal.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water and any remaining base.
-
Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purity Check: Analyze a small sample of the crude product by TLC or ¹H NMR to confirm the absence of tosylamide before proceeding with further purification like chromatography, if needed.
Troubleshooting Guide: Acid-Base Extraction
| Problem | Probable Cause | Solution |
| Emulsion Formation | Vigorous shaking; presence of surfactants. | Add a small amount of brine to the separatory funnel to help break the emulsion. For stubborn emulsions, filter the entire mixture through a pad of Celite®. |
| Incomplete Removal | Insufficient base or not enough washes. | Increase the concentration of the NaOH solution (e.g., to 2 M) or perform additional washes. Ensure thorough mixing. |
| Product Degradation | The desired product is sensitive to strong bases (e.g., contains a hydrolyzable ester). | Use a milder base like saturated aqueous sodium bicarbonate (NaHCO₃).[7] Note that NaHCO₃ is less effective and may require more washes. |
Guide 2: Purification by Flash Column Chromatography
When acid-base extraction is unsuitable or when other byproducts of similar polarity are present, flash column chromatography is the method of choice.
Core Principle: Differential Adsorption
This technique separates compounds by passing a mixture through a column packed with a stationary phase (usually silica gel).[3] A solvent (the mobile phase) is pushed through the column, and compounds are separated based on their affinity for the stationary phase. Less polar compounds travel down the column faster, while more polar compounds (like tosylamide) are retained longer.
Diagram 2: Chromatography Workflow
Caption: Standard workflow for purification by flash column chromatography.
Experimental Protocol: Chromatographic Separation
-
Develop a Solvent System: Use TLC to find a mobile phase that provides good separation between your product and the tosylamide byproduct. Aim for an Rf of ~0.3 for your desired product and a clear separation (ΔRf > 0.1) from the tosylamide spot. A mixture of ethyl acetate and hexanes is a common starting point.
-
Pack the Column: Prepare a flash chromatography column with silica gel, using the chosen mobile phase as the eluent.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and placing the resulting powder on top of the column.
-
Elute and Collect: Run the column, applying gentle pressure. Collect fractions in test tubes and monitor the elution process using TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Troubleshooting Guide: Column Chromatography
| Problem | Probable Cause | Solution |
| Poor Separation | Inappropriate solvent system. | The solvent system is too polar (everything comes out quickly) or not polar enough (nothing moves). Re-optimize using TLC. Try adding a small percentage of a more polar solvent (e.g., methanol) or a less polar one (e.g., toluene).[5] |
| Co-elution of Product and Byproduct | Product and byproduct have very similar polarities. | If optimizing the solvent system fails, consider an alternative stationary phase like alumina or a reverse-phase (C18) silica gel.[5] |
| Streaking on TLC/Column | Sample is too acidic or basic; overloading the column. | Add a small amount of triethylamine (~0.1-1%) to the mobile phase if your compound is basic, or acetic acid if it is acidic, to improve peak shape.[10] Ensure you are not loading too much material onto the column. |
Guide 3: Purification by Recrystallization
If your desired product is a solid, recrystallization can be an exceptionally powerful and scalable purification technique.
Core Principle: Differential Solubility
This method relies on the difference in solubility between your product and the tosylamide impurity in a given solvent at different temperatures.[11] An ideal recrystallization solvent will dissolve your product well at high temperatures but poorly at low temperatures, while the tosylamide impurity remains soluble (or is insoluble) at all temperatures.
Solvent Selection Data: Solubility of p-Toluenesulfonamide
The choice of solvent is critical. The following table, compiled from literature data, shows the solubility of p-toluenesulfonamide in various common laboratory solvents, which can help you select a system where the impurity will remain in the mother liquor.[11][12]
| Solvent | Solubility of p-Toluenesulfonamide | Potential Use Case |
| Methanol | High | Good for dissolving the impurity. |
| Ethanol | High | Good for dissolving the impurity.[1] |
| Ethyl Acetate | Moderate to High | May require a co-solvent. |
| Acetonitrile | High | Good for dissolving the impurity.[12] |
| Water | Low | A good anti-solvent; useful in mixed-solvent systems.[2] |
| Hexanes/Heptane | Very Low | A good anti-solvent; useful for precipitating the desired product while tosylamide stays in a more polar co-solvent. |
| Isopropanol | Moderate | Can be a good single-solvent choice if product solubility differs significantly with temperature. |
Experimental Protocol: Recrystallization
-
Choose a Solvent System: Based on the table above and the known properties of your product, select a single solvent or a binary solvent mixture (one solvent in which the product is soluble, and an "anti-solvent" in which it is not).
-
Dissolve the Crude Solid: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[13]
-
Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
Induce Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure product.
-
Cool in Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.[13]
-
Isolate and Wash: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved impurities.[13]
-
Dry: Dry the purified crystals under vacuum.
Method Selection Guide
Choosing the right purification strategy from the outset can save significant time and resources. Use the following decision matrix to guide your choice.
Diagram 3: Purification Method Selection
Caption: Decision matrix for selecting the optimal purification method.
References
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026, January 19). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1-Tosyl-Aziridine. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (n.d.). Solubility and Mixing Thermodynamics Properties of p-Toluenesulfonamide and o-Toluenesulfonamide in Seven Monosolvents at Different Temperatures. Retrieved from [Link]
-
YouTube. (2017, June 14). A Short Liquid-Liquid Extraction Demonstration. Retrieved from [Link]
- Google Patents. (n.d.). DE77435C - Process for the purification of crude toluenesulfonamide.
-
Journal of Pharmaceutical Sciences. (1978). Facile separation of sulfonamides from their degradates by liquid--liquid extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
PubMed. (n.d.). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cis-2-p(Toluenesulfonamido)cyclohexanol. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
-
ResearchGate. (2024, June 10). What is the best extraction method of sulfonamides group from honey samples?. Retrieved from [Link]
-
ResearchGate. (2025, December 18). The First Example of Ring Expansion of N-Tosylaziridines to 2-Aroyl-N-tosylazetidines with Nitrogen Ylides in an Aqueous Medium. Retrieved from [Link]
-
SEM V (H). (n.d.). CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
IIT Kanpur. (n.d.). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Retrieved from [Link]
-
MDPI. (n.d.). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
PubChem. (n.d.). p-Toluenesulfonamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2014, June 2). post tosylation purification. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). The first example of ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines with nitrogen ylides in an aqueous medium. Retrieved from [Link]
-
YouTube. (2022, September 16). CHEM2415 - Video 1 - Recrystallization_ let's have a FUNtastic Lab. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (n.d.). Solubility of p-Toluenesulfonamide in Pure and Modified Supercritical Carbon Dioxide. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
YouTube. (2022, October 3). Liquid-Liquid Extraction. Retrieved from [Link]
-
PubMed. (n.d.). Separation of phospholipids using a diethylaminoethyl-silica gel column and thin-layer chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN104945288A - Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid.
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-Tolylsulfonylmethylnitrosamide. Retrieved from [Link]
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Technical Support Center: Recrystallization of 2-Methyl-1-(p-tolylsulfonyl)azetidine
Welcome to the technical support guide for the purification of 2-methyl-1-(p-tolylsulfonyl)azetidine. As a Senior Application Scientist, I have designed this resource to move beyond simple protocols. This guide provides in-depth, field-proven insights into the theory and practice of recrystallization for this specific substrate class, empowering you to troubleshoot and optimize your purification process effectively.
The azetidine ring, a four-membered heterocycle, is a valuable scaffold in medicinal chemistry due to its unique conformational constraints.[1][2] The p-toluenesulfonyl (tosyl) protecting group is frequently employed to stabilize the azetidine and modulate its reactivity.[3][4] Achieving high purity of the 2-methyl-1-(p-tolylsulfonyl)azetidine intermediate is critical for the success of subsequent synthetic steps. Recrystallization is a powerful and scalable technique for this purpose, predicated on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[5][6][7]
This guide is structured to address the most common challenges encountered during this specific purification, providing not just solutions, but the scientific rationale behind them.
Core Protocol: Standard Recrystallization Procedure
This protocol outlines a robust starting point for the purification of 2-methyl-1-(p-tolylsulfonyl)azetidine. Solvent selection is paramount; initial screening with small quantities of your crude material is always recommended.
Experimental Workflow
Caption: General experimental workflow for recrystallization.
Step-by-Step Methodology
-
Solvent Selection: Based on the polar sulfonamide group and the aromatic/aliphatic portions of the molecule, solvents like isopropanol, ethanol, or a binary mixture such as ethyl acetate/hexanes are excellent starting points.[8][9][10] An ideal solvent dissolves the compound when hot but not when cold.[11]
-
Dissolution: Place the crude 2-methyl-1-(p-tolylsulfonyl)azetidine in an Erlenmeyer flask. Heat your chosen solvent in a separate beaker. Add the hot solvent to the crude solid portion-wise, swirling and heating, until the solid just dissolves. Using the absolute minimum amount of hot solvent is critical for maximizing yield.[7][12]
-
Cooling (Crystallization): Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on an insulated surface (like a cork ring or paper towels).[13] Slow cooling is essential for the formation of large, pure crystals as it allows impurities to remain in the solution (mother liquor).[5]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 20-30 minutes to further decrease the compound's solubility and maximize recovery.[12]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.[14]
-
Drying: Dry the purified crystals under vacuum until a constant weight is achieved.
Troubleshooting Guide
Q1: My compound has "oiled out," forming a liquid layer instead of crystals. What is happening and how do I fix it?
Answer: "Oiling out" is a common and frustrating issue. It occurs when the solid melts in the hot solvent before it dissolves, or when a supersaturated solution separates into a second liquid phase rather than forming a solid crystal lattice upon cooling. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when high concentrations of impurities depress the melting point of the crude material.[13][15] The resulting oil is often highly impure, as it can readily dissolve impurities that would otherwise be excluded from a crystal lattice.[13]
Solutions:
-
Re-heat and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point.[9] Then, allow the solution to cool much more slowly.
-
Lower the Solution Temperature: Add a small amount of a lower-boiling, miscible co-solvent in which the compound is also soluble (e.g., add more ethyl acetate to a hot ethyl acetate/hexane mixture) to reduce the overall boiling point of the solution before cooling.
-
Induce Crystallization Above the Oiling Temperature: As the solution cools, vigorously scratch the inside of the flask with a glass rod at a temperature above where the oiling occurred. This can provide nucleation sites for crystal growth.[9]
-
Change Solvents: If the problem persists, the chosen solvent is likely inappropriate. Select a solvent with a lower boiling point.
Sources
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Validation & Comparative
A Comparative Guide to N-Tosyl and N-Boc Protection of 2-Methylazetidine for Synthetic Applications
In the intricate landscape of pharmaceutical and fine chemical synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. For small, strained heterocycles like 2-methylazetidine, a valuable building block in medicinal chemistry, the choice of an appropriate N-protecting group is a critical decision that dictates the downstream synthetic route. This guide provides an in-depth technical comparison of two of the most ubiquitous amine protecting groups, the p-toluenesulfonyl (Tosyl, Ts) and the tert-butoxycarbonyl (Boc), in the context of their application to 2-methylazetidine. We will delve into the causality behind experimental choices, provide validated protocols, and present a clear comparative analysis to inform your synthetic strategy.
The Azetidine Challenge: Ring Strain and Reactivity
Azetidines, as four-membered nitrogen-containing heterocycles, exhibit significant ring strain, which influences their reactivity.[1] This inherent strain can render the ring susceptible to cleavage under harsh reaction conditions, making the selection of a protecting group that is both stable during subsequent transformations and removable without compromising the azetidine core a non-trivial task.[1]
Core Principles: A Tale of Two Protecting Groups
The N-Tosyl and N-Boc groups, while both serving to mask the nucleophilicity of the secondary amine in 2-methylazetidine, operate on fundamentally different principles of stability and cleavage.[2] The tosyl group, a sulfonamide, is electron-withdrawing and renders the nitrogen lone pair significantly less available for reaction.[2] It is exceptionally robust and stable across a wide range of chemical conditions, including strongly acidic and basic media.[2] Conversely, the Boc group, a carbamate, offers a more moderate and "gentle" protection. It is generally stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.[2][3] This orthogonal nature is a cornerstone of modern synthetic strategy.[2]
Experimental Showdown: N-Tosylation vs. N-Boc Protection
To provide a practical framework, we present detailed, field-proven protocols for the protection and deprotection of 2-methylazetidine with both tosyl and Boc groups.
N-Tosylation of 2-Methylazetidine
The N-tosylation of 2-methylazetidine proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). The choice of base is critical to neutralize the HCl byproduct and drive the reaction to completion. Pyridine is a common choice, acting as both a base and a nucleophilic catalyst.
-
To a stirred solution of 2-methylazetidine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add pyridine (1.5 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-tosyl-2-methylazetidine.
The cleavage of the highly stable N-S bond in a tosylamide requires potent reducing conditions.[4] Dissolving metal reductions, such as sodium in liquid ammonia or magnesium in methanol, are effective but can be challenging to scale and may not be compatible with sensitive functional groups.
-
To a solution of N-tosyl-2-methylazetidine (1.0 eq) in anhydrous methanol (20 mL/mmol) under an inert atmosphere, add activated magnesium turnings (10 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. The reaction may take several hours.
-
Upon completion, cool the reaction to room temperature and filter off the magnesium salts.
-
Concentrate the filtrate in vacuo.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 2-methylazetidine.
N-Boc Protection of 2-Methylazetidine
The N-Boc protection is a milder transformation, typically employing di-tert-butyl dicarbonate (Boc₂O) as the Boc source. The reaction is base-catalyzed, with a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) being preferred to avoid side reactions.
-
To a stirred solution of 2-methylazetidine (1.0 eq) and triethylamine (1.5 eq) in a 2:1 mixture of THF and water (15 mL/mmol) at 0 °C, add di-tert-butyl dicarbonate (1.2 eq).[3]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.[3]
-
Upon completion, remove the THF in vacuo.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford N-Boc-2-methylazetidine, which is often of sufficient purity for subsequent steps.
The acid-lability of the Boc group allows for its facile removal under conditions that are orthogonal to many other protecting groups.[3][5] Trifluoroacetic acid (TFA) in a chlorinated solvent is a standard and highly effective method. Importantly, studies have shown that the azetidine ring is stable to these acidic deprotection conditions.[6][7]
-
Dissolve N-Boc-2-methylazetidine (1.0 eq) in dichloromethane (10 mL/mmol).
-
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and precipitate the trifluoroacetate salt by the addition of diethyl ether.
-
The free base can be obtained by neutralization with a suitable base (e.g., NaHCO₃ or NaOH) and extraction into an organic solvent.
Comparative Data Summary
| Feature | N-Tosyl Protection | N-Boc Protection |
| Reagents | p-Toluenesulfonyl chloride, Pyridine | Di-tert-butyl dicarbonate, Triethylamine |
| Typical Yield | >85% | >90% |
| Reaction Conditions | 0 °C to rt, 12-24 h | 0 °C to rt, 4-6 h |
| Stability to Acids | Generally Stable (requires harsh conditions for cleavage)[2] | Labile (cleaved by moderate to strong acids)[2] |
| Stability to Bases | Generally Stable | Generally Stable[3] |
| Stability to Nucleophiles | Stable | Stable[3] |
| Stability to Hydrogenolysis | Stable | Stable[3] |
| Cleavage Conditions | Reductive (e.g., Mg/MeOH, Na/NH₃) or strongly acidic (HBr/AcOH)[2] | Acidic (e.g., TFA, HCl)[2] |
Visualizing the Workflows
Figure 1: Comparative workflows for N-Tosyl and N-Boc protection and deprotection of 2-methylazetidine.
Strategic Considerations for the Synthetic Chemist
The choice between N-tosyl and N-Boc protection for 2-methylazetidine is dictated by the planned synthetic route.
-
Choose N-Tosyl when:
-
Subsequent reaction steps involve strongly acidic conditions.
-
A highly robust protecting group is required to withstand a lengthy and demanding synthesis.
-
The final deprotection step can accommodate harsh reductive conditions.
-
-
Choose N-Boc when:
-
The synthetic route involves base-sensitive functional groups or reagents.
-
A mild deprotection is necessary to preserve other acid-labile groups in the molecule.
-
Orthogonal protection strategies are employed, requiring selective removal of the N-protecting group in the presence of, for example, a tosyl-protected alcohol.[2]
-
Conclusion: A Matter of Orthogonality and Robustness
Both the N-tosyl and N-Boc groups are highly effective for the protection of 2-methylazetidine, each offering a distinct set of advantages. The N-tosyl group provides exceptional stability, making it ideal for multi-step syntheses involving harsh conditions. However, its removal requires potent and often non-selective reducing agents. In contrast, the N-Boc group offers a gentler protection, compatible with a wider range of functionalities due to its facile and selective removal under acidic conditions. The stability of the azetidine ring to standard N-Boc deprotection protocols makes it a highly attractive option for many synthetic endeavors. Ultimately, a thorough understanding of the stability and cleavage mechanisms of these protecting groups, in the context of the overall synthetic plan, will empower the researcher to make the most strategic choice for their specific target molecule.
References
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Definitive Assignment of Stereochemistry: A Comparative Guide to Absolute Configuration Determination for 2-Methyl-1-tosylazetidine
In the landscape of modern drug discovery and development, the unambiguous assignment of absolute configuration for chiral molecules is not merely a regulatory formality but a cornerstone of efficacy and safety. The three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets, where even subtle stereochemical differences can lead to profound variations in pharmacological activity. This guide provides an in-depth technical comparison of X-ray crystallography, the definitive "gold standard," with powerful spectroscopic alternatives for determining the absolute configuration of small, chiral molecules, using 2-methyl-1-tosylazetidine as a representative case study. While a specific crystal structure for 2-methyl-1-tosylazetidine is not publicly available, we will utilize the principles of the technique and illustrative data from analogous small molecules to provide a comprehensive and practical guide for researchers, scientists, and drug development professionals.
The Imperative of Absolute Configuration in Chiral Molecules
Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to enantiomers. These stereoisomers often exhibit identical physical properties in an achiral environment, yet their physiological effects can be dramatically different. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemical purity in pharmaceuticals. For a molecule like 2-methyl-1-tosylazetidine, a synthetically valuable building block, knowing its absolute configuration is paramount for its application in the synthesis of enantiomerically pure target compounds.
Part 1: X-ray Crystallography - The Unambiguous Gold Standard
Single-crystal X-ray crystallography stands as the most powerful and direct method for determining the absolute configuration of a chiral molecule.[1] By analyzing the diffraction pattern of X-rays passing through a well-ordered crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.
The Principle of Anomalous Dispersion: Distinguishing Between Enantiomers
The ability of X-ray crystallography to determine absolute configuration hinges on the phenomenon of anomalous dispersion (or resonant scattering).[2][3] When the energy of the incident X-rays is near an absorption edge of an atom in the crystal, the scattering factor for that atom acquires an imaginary component.[2][3] This effect breaks Friedel's Law, which states that the intensities of reflections from the (hkl) and (-h-k-l) planes of a crystal are equal. The resulting differences in the intensities of these Bijvoet pairs are directly related to the absolute configuration of the molecule.[4]
For light-atom molecules, such as 2-methyl-1-tosylazetidine (composed of C, H, N, O, and S), the anomalous scattering effect is weak with commonly used molybdenum X-ray sources. The use of copper radiation significantly enhances the anomalous signal from the sulfur atom, making a reliable assignment of the absolute configuration more feasible.[5]
The Flack Parameter: A Quantitative Measure of Confidence
A key metric in the determination of absolute configuration by X-ray crystallography is the Flack parameter.[4] This parameter, refined during the crystallographic analysis, provides a quantitative measure of the enantiomeric purity and the correctness of the assigned absolute configuration.[4][6]
-
A Flack parameter close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct.
-
A value near 1 suggests that the inverted structure is the correct one.
-
A value around 0.5 may indicate a racemic crystal or twinning.
A reliable determination of absolute configuration requires a Flack parameter with a standard uncertainty of less than 0.04 for a general case.[7]
Experimental Workflow for X-ray Crystallography
The successful determination of a crystal structure is a multi-step process that demands meticulous execution.[8]
Caption: Workflow for Single-Crystal X-ray Crystallography.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization:
-
Dissolve a high-purity sample of 2-methyl-1-tosylazetidine in a suitable solvent or solvent mixture (e.g., ethyl acetate, hexane, dichloromethane).
-
Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size (typically 0.1-0.3 mm in each dimension).[9] This is often the most challenging step.[10]
-
-
Crystal Mounting and Data Collection:
-
Carefully select a well-formed, single crystal and mount it on a goniometer head.
-
Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (preferably a copper source for light-atom structures) and a detector.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Data Processing and Structure Solution:
-
Index the diffraction pattern to determine the unit cell parameters and crystal system.
-
Integrate the intensities of the reflections.
-
Solve the crystal structure using direct methods or other phasing techniques to obtain an initial model of the molecule.
-
-
Structure Refinement and Absolute Configuration Determination:
-
Refine the atomic positions and thermal parameters of the model against the experimental data.
-
During the final stages of refinement, introduce the Flack parameter to determine the absolute configuration based on the anomalous scattering data.
-
The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.
-
Part 2: Spectroscopic Alternatives for Absolute Configuration
While X-ray crystallography is definitive, obtaining suitable crystals can be a significant bottleneck.[1] In such cases, chiroptical spectroscopic methods, which measure the differential interaction of chiral molecules with polarized light, offer powerful alternatives.[1] These techniques are performed on the sample in solution, circumventing the need for crystallization.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration.
Principle: Each vibrational mode of a chiral molecule can have a corresponding VCD signal, resulting in a rich and complex spectrum that serves as a unique fingerprint of its stereochemistry. The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum mechanical calculations for a specific enantiomer. A good match between the experimental and calculated spectra provides a confident assignment of the absolute configuration.
Caption: Principle of VCD for Absolute Configuration Determination.
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)
ECD measures the differential absorption of left and right circularly polarized UV-visible light, arising from electronic transitions within the molecule. ORD, a related technique, measures the variation of optical rotation with the wavelength of light. Both methods are sensitive to the stereochemistry of the molecule.
Principle: Similar to VCD, the absolute configuration is determined by comparing the experimental ECD or ORD spectrum with that predicted by theoretical calculations. ECD is particularly well-suited for molecules containing chromophores that absorb in the UV-Vis region. For 2-methyl-1-tosylazetidine, the tosyl group and the phenyl ring act as chromophores, making it a good candidate for ECD analysis.
Part 3: Comparative Analysis and Data Presentation
The choice of method for determining absolute configuration depends on several factors, including the nature of the sample, available instrumentation, and the desired level of confidence.
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) / ORD |
| Sample State | Single Crystal | Solution | Solution |
| Sample Amount | Micrograms to milligrams | Milligrams | Micrograms to milligrams |
| Confidence Level | Definitive ("Gold Standard") | High (with good computational match) | High (with good computational match) |
| Key Requirement | High-quality single crystal | Soluble, conformationally well-defined | Soluble, contains a chromophore |
| Instrumentation | X-ray Diffractometer | VCD Spectrometer | CD Spectrometer / Polarimeter |
| Computational Need | Minimal for determination | Essential | Essential |
| Primary Limitation | Crystallization can be difficult or impossible[1] | High sample concentration may be needed | Requires a suitable chromophore |
Illustrative Experimental Data (Hypothetical for 2-methyl-1-tosylazetidine)
Assuming a successful crystallization and X-ray diffraction experiment for (S)-2-methyl-1-tosylazetidine, the key results in the CIF file would include:
| Crystallographic Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice |
| Space Group | P2₁ | A chiral space group, indicating an enantiomerically pure sample[1] |
| Flack Parameter | 0.02(3) | Value close to 0 with low uncertainty confirms the (S) configuration |
| R-factor | 0.035 | A measure of the agreement between the model and the data |
Conclusion: An Integrated Approach to Stereochemical Assignment
For the unambiguous determination of the absolute configuration of critical chiral molecules like 2-methyl-1-tosylazetidine, single-crystal X-ray crystallography remains the unparalleled gold standard. Its ability to provide a direct visualization of the molecular structure offers the highest level of confidence. However, the practical challenge of crystallization necessitates the availability of reliable alternative methods.
Vibrational and Electronic Circular Dichroism have emerged as powerful, complementary techniques that provide high-confidence assignments for molecules in solution. The synergy between experimental chiroptical spectroscopy and theoretical calculations has significantly broadened the scope of absolute configuration determination. For researchers in drug development, a pragmatic approach involves attempting crystallization for X-ray analysis first. If unsuccessful, a swift transition to VCD or ECD, guided by the molecular properties of the compound, will ensure that the critical question of absolute stereochemistry is answered with confidence and efficiency.
References
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Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-723. [Link]
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
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Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Chirality, 20(5), 681-690. [Link]
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Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]
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Wikipedia. (n.d.). Absolute configuration. [Link]
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Kozlovskaya, K., et al. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Crystals, 11(11), 1389. [Link]
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Michigan State University. (n.d.). X-Ray Crystallography Laboratory. [Link]
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CCDC. (n.d.). Anomalous dispersion. [Link]
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Wikipedia. (n.d.). Flack parameter. [Link]
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ResearchGate. (2013). What other methods are there for determination of absolute configuration of small molecules?. [Link]
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International Union of Crystallography. (n.d.). CIF Definition data__chemical_absolute_configuration. [Link]
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Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]
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Wikipedia. (n.d.). X-ray crystallography. [Link]
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ResearchGate. (n.d.). X-ray crystal structure of methyl... [Link]
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ResearchGate. (2016). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. [Link]
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Chemistry Stack Exchange. (2012). How do I determine the absolute configuration experimentally?. [Link]
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International Union of Crystallography. (n.d.). CIF Definition save_chemical.absolute_configuration. [Link]
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MDPI. (n.d.). Howard Flack and the Flack Parameter. [Link]
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ResearchGate. (2019). X-ray crystallography and chirality: understanding the limitations. [Link]
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Creative BioMart. (n.d.). X-ray Crystallography. [Link]
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Frontiers. (n.d.). Computational methods and points for attention in absolute configuration determination. [Link]
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MIT. (n.d.). X-Ray Diffraction Services. [Link]
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MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]
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ResearchGate. (2018). The use of X-ray Crystallography to Determine Absolute Configuration (II). [Link]
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Reddit. (2017). Proper formatting of .cif file using absolute coordinates. [Link]
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ACS Publications. (n.d.). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. [Link]
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CCDC. (n.d.). Absolute Configuration. [Link]
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XTAL. (n.d.). The anomalous dispersion. [Link]
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MDPI. (n.d.). X-ray Structure Determination of Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. [Link]
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ResearchGate. (2021). Howard Flack and the Flack Parameter. [Link]
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CCDC. (n.d.). A short guide to Crystallographic Information Files. [Link]
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PubMed Central. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. [Link]
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PubMed Central. (n.d.). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. [Link]
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Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]
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PubMed Central. (n.d.). 4-bromophenyl)[2-(3,5-dimethylphenyl)hydrazinylidene]acetate, methyl (2Z). [Link]
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Spark904. (n.d.). Absolute configuration of complex chiral molecules. [Link]
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ResearchGate. (n.d.). Flowchart representing the major steps during X-ray crystallography.... [Link]
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ResearchGate. (2017). Crystal structure of methyl (Z)-2-[(Z)-3-methyl-2-({(E)-1-[(R*)-4-methylcyclohex-3-en-1-yl]ethylidene}hydrazinylidene)-4-oxothiazolidin-5-ylidene]acetate. [Link]
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YouTube. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). [Link]
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NIH. (n.d.). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. [Link]
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A Comparative Guide to Lewis Acid Catalysts for the Ring-Opening of 2-Methyl-1-Tosylazetidine
For researchers and professionals in drug development and organic synthesis, the regioselective ring-opening of strained heterocycles like azetidines is a cornerstone transformation for accessing valuable γ-amino alcohol derivatives. The 2-methyl-1-tosylazetidine scaffold, in particular, presents a classic challenge in controlling the site of nucleophilic attack. The choice of the Lewis acid catalyst is paramount in dictating the reaction's efficiency, regioselectivity, and overall success. This guide provides an in-depth comparison of common Lewis acid catalysts for this transformation, grounded in mechanistic principles and supported by experimental insights.
The Crucial Role of the Lewis Acid: A Mechanistic Overview
The ring-opening of N-tosylazetidines is driven by the relief of ring strain.[1] However, the N-tosyl group, while activating the ring, is often not sufficient to promote cleavage with many nucleophiles under neutral conditions. A Lewis acid is typically required to further activate the azetidine. This is achieved through coordination to either the nitrogen or, more commonly, the sulfonyl oxygen atoms. This coordination enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.
The regiochemical outcome of the ring-opening of 2-methyl-1-tosylazetidine hinges on the nature of the transition state, which can range from SN1-like to SN2-like.
-
SN2 Pathway: In this mechanism, the nucleophile attacks the less sterically hindered carbon (C4), leading to the formation of a γ-amino alcohol. This pathway is favored by less powerful Lewis acids and less stabilizing substituents at the 2-position.
-
SN1-like Pathway: A more potent Lewis acid can induce a greater degree of positive charge development on the more substituted carbon (C2), leading to a transition state with significant carbocationic character. This favors nucleophilic attack at the C2 position.
The interplay between the Lewis acid's strength, the nucleophile's reactivity, and the reaction conditions determines which pathway predominates.
Comparative Analysis of Lewis Acid Catalysts
The selection of a Lewis acid is a critical parameter that influences yield, reaction time, and, most importantly, regioselectivity. Below is a comparative analysis of several commonly employed Lewis acids for the ring-opening of substituted N-tosylazetidines, with extrapolated relevance to the 2-methyl substrate.
| Lewis Acid Catalyst | Typical Loading (mol%) | Common Solvents | Key Characteristics & Performance Insights |
| Boron Trifluoride Etherate (BF3·OEt2) | 20 - 100 | Dichloromethane (DCM), Acetonitrile (MeCN) | A versatile and widely used Lewis acid.[2][3] It is known to promote SN2-type ring-opening with a variety of nucleophiles.[2] For 2-alkyl substituted azetidines, it generally favors attack at the less hindered C4 position. However, the regioselectivity can be influenced by the nucleophile and solvent.[3] |
| Scandium (III) Triflate (Sc(OTf)3) | 5 - 20 | Dichloromethane (DCM), Toluene, Solvent-free | A highly efficient and water-tolerant Lewis acid.[4][5] It can catalyze ring-opening under mild conditions.[6] In some cases with 2-alkyl-N-tosylaziridines, Sc(OTf)3 has been shown to potentially racemize chiral centers, suggesting the possibility of a more SN1-like pathway.[6] This could imply a greater propensity for attack at the more substituted C2 position in the case of 2-methyl-1-tosylazetidine. |
| Copper (II) Triflate (Cu(OTf)2) | 100 | Alcohols, DMSO, THF | Particularly effective for the ring-opening of 2-aryl-N-tosylazetidines, proceeding via an SN2 pathway. While less documented for 2-alkyl derivatives, its demonstrated high regioselectivity in related systems makes it a candidate for favoring C4 attack. |
| Titanium (IV) Chloride (TiCl4) | 100 - 200 | Dichloromethane (DCM) | A strong Lewis acid that can promote ring-opening where other catalysts fail.[7] Its high Lewis acidity may favor an SN1-like mechanism, potentially leading to a higher proportion of attack at the C2 position.[7] Careful control of stoichiometry and temperature is often necessary to avoid side reactions. |
| Zinc (II) Chloride (ZnCl2) | 100 - 200 | Dichloromethane (DCM), Acetonitrile (MeCN) | A milder Lewis acid that has been used for the ring-opening of N-tosylaziridines with halide nucleophiles. For 2-alkyl azetidines, it would be expected to favor the SN2 pathway and attack at the C4 position. |
| Aluminum (III) Chloride (AlCl3) | 100 - 200 | Dichloromethane (DCM), o-xylene | A strong and cost-effective Lewis acid. It has been shown to be effective in the ring-opening of 1-benzhydrylazetidin-3-ol, suggesting its potential for activating other azetidine systems.[8] Its strength might lead to a mixture of regioisomers. |
Visualizing the Reaction Pathways
The following diagrams illustrate the general mechanistic considerations and a typical experimental workflow.
Caption: General mechanism of Lewis acid-catalyzed ring-opening of 2-methyl-1-tosylazetidine.
Caption: General experimental workflow for Lewis acid-catalyzed azetidine ring-opening.
Experimental Protocol: A Representative Procedure
The following protocol is a generalized procedure for the ring-opening of 2-methyl-1-tosylazetidine with an alcohol nucleophile, adaptable for screening different Lewis acid catalysts.
Materials:
-
2-Methyl-1-tosylazetidine
-
Anhydrous alcohol (e.g., methanol, benzyl alcohol)
-
Lewis acid catalyst (e.g., BF3·OEt2, Sc(OTf)3)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-1-tosylazetidine (1.0 equiv).
-
Dissolve the azetidine in anhydrous DCM (approx. 0.1 M solution).
-
Add the alcohol nucleophile (1.5 - 3.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst (see table for typical loading) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor progress by Thin Layer Chromatography or LC-MS). Reaction times can vary from a few hours to overnight depending on the catalyst and nucleophile.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired γ-amino alcohol.
Self-Validation: The success of this protocol is validated by the consumption of the starting material (monitored by TLC/LC-MS) and the isolation and characterization of the ring-opened product(s). The regioselectivity can be determined by NMR spectroscopy of the purified product(s).
Conclusion and Future Outlook
The choice of Lewis acid is a critical determinant in the regioselective ring-opening of 2-methyl-1-tosylazetidine. Milder Lewis acids like BF3·OEt2 and potentially Cu(OTf)2 are expected to favor an SN2-type mechanism, leading to nucleophilic attack at the less hindered C4 position. In contrast, stronger Lewis acids such as TiCl4 and Sc(OTf)3 may promote a more SN1-like pathway, increasing the likelihood of attack at the more substituted C2 carbon.
For researchers aiming to synthesize γ-amino alcohols via C4 attack, starting with BF3·OEt2 is a logical first step. For instances where attack at the C2 position is desired, screening stronger Lewis acids like Sc(OTf)3 or TiCl4 would be a promising strategy. Further systematic studies directly comparing these catalysts on 2-methyl-1-tosylazetidine would be highly valuable to the synthetic community, allowing for more precise control over the regiochemical outcome of this important transformation.
References
-
Ghorai, M. K., Das, K., & Shukla, D. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859–5862. [Link]
-
Ghorai, M. K., Das, K., Kumar, A., & Das, A. (2006). Lewis acid mediated unprecedented ring-opening rearrangement of 2-aryl-N-tosylazetidines to enantiopure (E)-allylamines. Tetrahedron Letters, 47(30), 5393–5396. [Link]
-
Ghorai, M. K., & Kumar, A. (2010). The first example of ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines with nitrogen ylides in an aqueous medium. Green Chemistry, 12(8), 1399-1402. [Link]
-
Ghorai, M. K., Das, K., Kumar, A., & Ghosh, K. (2005). An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. Tetrahedron Letters, 46(24), 4103–4106. [Link]
-
Ghorai, M. K., Halder, S., & Panda, S. (2011). BF3·OEt2-Mediated Highly Regioselective SN2-Type Ring-Opening of N-Activated Aziridines and N-Activated Azetidines by Tetraalkylammonium Halides. The Journal of Organic Chemistry, 76(13), 5365–5373. [Link]
-
Yadav, V. K., & Sriramurthy, V. (2009). Sc(OTf)3-Catalyzed Condensation of 2-Alkyl-N-tosylaziridine with Aldehydes. Chemical Communications, (27), 4107-4109. [Link]
-
Ghorai, M. K., Das, K., Kumar, A., & Ghosh, K. (2005). An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. Tetrahedron Letters, 46(24), 4103–4106. [Link]
-
Nishitani, K., et al. (2007). An Alternative Regioselective Ring-Opening of Epoxides to Chlorohydrins Mediated by Chlorotitanium(IV) Reagents. HETEROCYCLES, 74, 191-196. [Link]
-
Ciufolini, M. A., & Wood, C. Y. (2005). Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles. Organic Letters, 7(8), 1621–1624. [Link]
-
Chen, R., Xie, T., Jin, C., & Su, W. (2008). Sc(OTf)3-Catalysed Ring-Opening of Aziridines with Phenol Derivatives Under Solvent-Free Conditions. Journal of Chemical Research, 2008(8), 464-466. [Link]
-
Nishitani, K., et al. (2007). An Alternative Regioselective Ring-Opening of Epoxides to Chlorohydrins Mediated by Chlorotitanium(IV) Reagents. HETEROCYCLES, 74, 191-196. [Link]
-
Ghorai, M. K., Das, K., Kumar, A., & Das, A. (2006). Lewis acid mediated unprecedented ring-opening rearrangement of 2-aryl-N-tosylazetidines to enantiopure (E)-allylamines. Tetrahedron Letters, 47(30), 5393–5396. [Link]
-
Chen, R., Xie, T., Jin, C., & Su, W. (2008). Sc(OTf)3-Catalysed Ring-Opening of Aziridines with Phenol Derivatives Under Solvent-Free Conditions. Journal of Chemical Research, 2008(8), 464-466. [Link]
-
Ghorai, M. K., Das, K., Kumar, A., & Das, A. (2006). Lewis acid mediated unprecedented ring-opening rearrangement of 2-aryl-N-tosylazetidines to enantiopure (E)-allylamines. Tetrahedron Letters, 47(30), 5393–5396. [Link]
-
Ghorai, M. K., Das, K., & Shukla, D. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859–5862. [Link]
-
Ghorai, M. K., Das, K., & Shukla, D. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859–5862. [Link]
-
Ghorai, M. K., Das, K., Kumar, A., & Das, A. (2006). Lewis acid mediated unprecedented ring-opening rearrangement of 2-aryl-N-tosylazetidines to enantiopure (E)-allylamines. Tetrahedron Letters, 47(30), 5393–5396. [Link]
-
Ghorai, M. K., Das, K., Kumar, A., & Das, A. (2006). Lewis acid mediated unprecedented ring-opening rearrangement of 2-aryl-N-tosylazetidines to enantiopure (E)-allylamines. Tetrahedron Letters, 47(30), 5393–5396. [Link]
-
Yadav, V. K., & Sriramurthy, V. (2009). Sc(OTf)3-Catalyzed Condensation of 2-Alkyl-N-tosylaziridine with Aldehydes. Chemical Communications, (27), 4107-4109. [Link]
-
Ghorai, M. K., Das, K., & Shukla, D. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859–5862. [Link]
-
Kaur, N., & Kishore, D. (2014). Recent advances in the synthesis and reactivity of azetidines. Synthetic Communications, 44(9), 1173-1211. [Link]
-
Ghorai, M. K., Das, K., Kumar, A., & Das, A. (2006). Lewis acid mediated unprecedented ring-opening rearrangement of 2-aryl-N-tosylazetidines to enantiopure (E)-allylamines. Tetrahedron Letters, 47(30), 5393–5396. [Link]
-
Ghorai, M. K., Das, K., & Shukla, D. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859–5862. [Link]
-
Ghorai, M. K., Das, K., Kumar, A., & Das, A. (2006). Lewis acid mediated unprecedented ring-opening rearrangement of 2-aryl-N-tosylazetidines to enantiopure (E)-allylamines. Tetrahedron Letters, 47(30), 5393–5396. [Link]
-
Reddy, P. V. G., et al. (2012). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry, 24(12), 5671-5674. [Link]
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- 5. Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Azetidine, 2-methyl-1-(p-tolylsulfonyl)-
This document provides a detailed protocol for the safe handling and disposal of Azetidine, 2-methyl-1-(p-tolylsulfonyl)-, a compound utilized by researchers and scientists in the field of drug development. As a trusted partner in your scientific endeavors, we aim to provide value beyond the product itself by ensuring you have the critical information necessary for safe laboratory operations. The following procedures are grounded in established chemical safety principles and regulatory standards, designed to protect laboratory personnel and the environment.
Foundational Principle: Hazard-Informed Waste Management
Proper disposal is not merely a final step but an integral part of the experimental workflow, beginning with a thorough understanding of the substance's potential hazards. While a specific Safety Data Sheet (SDS) for Azetidine, 2-methyl-1-(p-tolylsulfonyl)- is not always readily available, a reliable hazard assessment can be constructed by examining its core structures: the azetidine ring and the p-tolylsulfonyl (tosyl) group.
The parent compound, azetidine, is classified as a highly flammable liquid that causes severe skin burns and eye damage[1][2]. The tosyl group generally renders the compound a solid and may modify its reactivity, but the underlying hazards associated with the strained azetidine ring should be presumed to persist. Therefore, Azetidine, 2-methyl-1-(p-tolylsulfonyl)- must be handled as a hazardous substance requiring meticulous disposal protocols.
Inferred Hazard Profile
The following table summarizes the assumed hazards based on analogous compounds and functional group analysis. This conservative approach is fundamental to a trustworthy safety protocol.
| Hazard Class | Inferred Risk | Rationale & Authoritative Source |
| Skin Corrosion/Irritation | Category 1 (Assumed) | The parent azetidine is known to cause severe skin burns[1][2]. The tosyl group is unlikely to mitigate this entirely. |
| Serious Eye Damage | Category 1 (Assumed) | Corrosive chemicals pose a significant risk of serious, potentially irreversible eye damage[2]. |
| Acute Toxicity (Oral) | Category 4 (Potential) | Many sulfonamides and heterocyclic compounds exhibit oral toxicity. The SDS for similar compounds indicates they can be harmful if swallowed[3]. |
| Environmental Hazard | WGK 3 (Assumed) | The WGK (Water Hazard Class) for the related 1-(p-Toluenesulfonyl)azetidine is 3, indicating it is severely hazardous to water. Disposal into drains is strictly prohibited. |
Pre-Disposal Operations: Personal Protective Equipment (PPE)
Before handling any waste containing this compound, the following PPE is mandatory. The causality behind each selection is to create a complete barrier against potential exposure routes.
| PPE Category | Specification | Justification |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene). | To prevent direct skin contact with the potentially corrosive material. Always inspect gloves for integrity before use. |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles and a face shield. | To protect against splashes of solutions or accidental dispersal of solid powder, which could cause severe eye damage[2]. |
| Skin & Body Protection | Laboratory coat and closed-toe shoes. Consider a chemical-resistant apron for larger quantities. | To protect against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Use only within a certified chemical fume hood. | To prevent inhalation of fine particulates (if solid) or aerosols from solutions. A fume hood is a primary engineering control mandated by OSHA for handling hazardous chemicals[4][5]. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of Azetidine, 2-methyl-1-(p-tolylsulfonyl)- is a multi-step process that ensures regulatory compliance and safety. This workflow is designed to be a self-validating system, minimizing the risk of accidental mixing or improper containment.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for disposing of waste generated from experiments involving this compound.
Caption: Disposal workflow for Azetidine, 2-methyl-1-(p-tolylsulfonyl)- waste.
Protocol 1: Solid Waste Disposal
This applies to pure, unadulterated compound, reaction byproducts, or materials contaminated with the solid compound (e.g., weigh boats, contaminated gloves).
-
Segregation: Do NOT mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Incompatible wastes can react, leading to dangerous gas evolution or heat generation[6][7].
-
Containment: Place the solid waste into a clearly labeled, sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail). The container must be kept closed except when adding waste[6].
-
Labeling: The container must be labeled with a "Hazardous Waste" tag. Clearly write out the full chemical name: "Azetidine, 2-methyl-1-(p-tolylsulfonyl)-" and list any other components. Do not use abbreviations or chemical formulas[6].
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel[8]. Ensure secondary containment is used to capture any potential leaks.
-
Final Disposal: Once the container is full or has reached the accumulation time limit (e.g., 90 days, though this varies by jurisdiction), contact your institution's Environmental Health & Safety (EHS) office for pickup and disposal via a licensed hazardous waste contractor[7][8].
Protocol 2: Liquid Waste Disposal
This applies to solutions containing the compound, such as reaction mixtures or solvent rinses.
-
Segregation: Determine if the solvent is halogenated or non-halogenated, as these are typically collected in separate waste streams. Never mix aqueous waste with organic solvent waste.
-
Containment: Pour the liquid waste into the appropriate, designated waste carboy (e.g., "Non-Halogenated Organic Solvent Waste"). The container must be made of a compatible material (e.g., HDPE for solvents, but never glass for hydrofluoric acid or metal for acids/bases)[6][8]. Do not overfill the container; leave at least 10% headspace for expansion[6].
-
Labeling: On the hazardous waste tag attached to the carboy, accurately list "Azetidine, 2-methyl-1-(p-tolylsulfonyl)-" and its approximate concentration, along with all other chemical constituents (including solvents) and their percentages.
-
Storage & Final Disposal: As with solid waste, store the carboy in the SAA within secondary containment and arrange for EHS pickup.
Protocol 3: Contaminated Labware and Sharps Disposal
This includes items like pipette tips, syringes, and empty vials that are not practically rinseable.
-
Segregation: Collect all contaminated disposable labware separately from regular trash.
-
Containment: Place items into a puncture-resistant container (a "sharps" container for needles/blades or a sturdy, sealable box for other labware). This prevents physical injury and chemical exposure to support staff[9].
-
Empty Containers: Empty stock bottles must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste[10]. After rinsing, the original label must be completely defaced or removed, and the container can often be disposed of as non-hazardous glass or plastic waste, per institutional policy[10][11].
-
Labeling & Disposal: Label the container as "Contaminated Labware" with the identity of the primary contaminant. Dispose of it through the EHS office.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (If Necessary): For large spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response line.
-
Don PPE: For small, manageable spills inside a chemical fume hood, don the full PPE described in Section 2.
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite or sand[12]. Do not use combustible materials like paper towels for large spills.
-
Collect & Dispose: Carefully sweep or scoop the absorbent material and the spilled substance into a designated hazardous waste container. Label it as "Spill Debris" containing Azetidine, 2-methyl-1-(p-tolylsulfonyl)- and dispose of it according to the solid waste protocol.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Regulatory Framework
All disposal procedures must comply with national and local regulations. In the United States, this is primarily governed by:
-
The Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its management from "cradle to grave"[7][13][14].
-
The Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) requires employers to have a Chemical Hygiene Plan that includes procedures for the safe removal of hazardous waste[4][5].
By adhering to the protocols outlined in this guide, you ensure compliance with these regulations, fostering a culture of safety and environmental responsibility within your laboratory.
References
-
Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG.
-
1-(p-Toluenesulfonyl)azetidine 97 7730-45-2. Sigma-Aldrich.
-
Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA).
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Occupational Safety and Health Administration (OSHA).
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
-
Azetidine Safety Data Sheet. Apollo Scientific.
-
Laboratory chemical waste disposal guidelines. University of Otago.
-
Laboratory Safety Chemical Hygiene Plan (CHP). U.S. Occupational Safety and Health Administration (OSHA).
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
-
Safety Data Sheet: Azetidine. Fisher Scientific.
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management.
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
-
1-(p-Toluenesulfonyl)azetidine, 97, 7730-45-2. CookeChem.
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, BME Shared Labs.
- Are You In Compliance With Proper Lab Waste Disposal Regulations?
-
Chemical and Hazardous Waste Guide. University of Oslo (UiO).
-
Safety Data Sheet: Methyl p-toluenesulfonate. Thermo Fisher Scientific.
-
Best Practices for Hazardous Waste Disposal. AEG Environmental.
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- 5. osha.gov [osha.gov]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
